2-Methylpiperazine-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C5H12N2 |
|---|---|
Poids moléculaire |
107.21 g/mol |
Nom IUPAC |
2,2,3,3,5,5,6-heptadeuterio-6-methylpiperazine |
InChI |
InChI=1S/C5H12N2/c1-5-4-6-2-3-7-5/h5-7H,2-4H2,1H3/i2D2,3D2,4D2,5D |
Clé InChI |
JOMNTHCQHJPVAZ-YBFHXMESSA-N |
SMILES isomérique |
[2H]C1(C(NC(C(N1)([2H])[2H])([2H])C)([2H])[2H])[2H] |
SMILES canonique |
CC1CNCCN1 |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methylpiperazine-d7: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721). This information is intended to support research and development activities in medicinal chemistry, pharmacology, and drug metabolism studies.
Core Chemical Properties
This compound is a stable, isotopically labeled compound valuable in various research applications, particularly in mass spectrometry-based bioanalytical assays and as a tracer in metabolic studies. The deuteration provides a distinct mass shift from its endogenous counterpart, facilitating its use as an internal standard for accurate quantification.
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound. For comparative purposes, data for the non-deuterated form, 2-Methylpiperazine, is also provided.
| Property | This compound | 2-Methylpiperazine |
| CAS Number | 1219802-98-8[1] | 109-07-9[1] |
| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂[1] |
| Molecular Weight | 107.21 g/mol | 100.16 g/mol [2] |
| Boiling Point | 153.2 ± 8.0 °C at 760 mmHg[3] | 155 °C at 763 mmHg[2] |
| Flash Point | 45.1 ± 10.2 °C[3] | 65 °C (closed cup)[2] |
| Refractive Index | 1.418[3] | Not available |
| Appearance | Not specified (likely a liquid or low-melting solid) | White to yellow crystalline powder or chunks[1] |
| Solubility | Not specified (expected to be similar to 2-Methylpiperazine) | Soluble in water (78 g/100 mL at 25°C)[4] |
Chemical Structure
The foundational structure of this compound consists of a piperazine (B1678402) ring with a methyl group at the 2-position. In this deuterated isotopologue, seven hydrogen atoms are replaced by deuterium (B1214612) atoms. Based on the nomenclature "(±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7", the deuterium atoms are located on the piperazine ring and not on the methyl group.
Structure:
Experimental Protocols
Proposed Synthesis Protocol
A plausible synthetic route for this compound involves the reduction of a suitable precursor with a deuterium source. One potential method is the catalytic reduction of a pyrazine (B50134) precursor.
Reaction Scheme:
-
Precursor Synthesis: Synthesis of 2-methyl-5,6-dihydropyrazine.
-
Deuteration: Catalytic reduction of 2-methyl-5,6-dihydropyrazine using deuterium gas (D₂) and a suitable catalyst (e.g., Palladium on carbon) in a deuterated solvent (e.g., D₂O or CH₃OD).
Detailed Steps:
-
Catalyst Preparation: A 10% Palladium on carbon catalyst is dried under vacuum.
-
Reaction Setup: The 2-methyl-5,6-dihydropyrazine precursor is dissolved in an appropriate deuterated solvent in a high-pressure reaction vessel. The catalyst is added to the solution.
-
Deuteration Reaction: The vessel is purged with nitrogen gas and then filled with deuterium gas to the desired pressure. The reaction mixture is stirred at a specific temperature (e.g., 50-100 °C) for several hours until the reaction is complete, monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: The catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by distillation or column chromatography to yield this compound.
Analytical Methodology: Quantification by LC-MS/MS
This protocol outlines a general procedure for the quantification of a target analyte in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (at a known concentration). Add 300 µL of a cold organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and this compound are monitored.
-
3. Data Analysis:
-
The peak area ratios of the analyte to the this compound internal standard are calculated.
-
A calibration curve is constructed by plotting the peak area ratios of known standards against their concentrations.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Visualizations
Logical Workflow for Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound could be used as an internal standard for the quantification of a drug candidate containing the 2-methylpiperazine moiety.
Caption: Workflow for a pharmacokinetic study.
References
An In-Depth Technical Guide on the Research Applications of 2-Methylpiperazine-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary application of 2-Methylpiperazine-d7 in scientific research, focusing on its role as an internal standard in quantitative bioanalysis. The methodologies and data presented are grounded in the established principles of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of the non-deuterated analyte, 2-Methylpiperazine, in biological matrices.
Core Application: Internal Standard in Quantitative Bioanalysis
This compound is a stable isotope-labeled (SIL) analog of 2-Methylpiperazine. Its fundamental use in research is to serve as an internal standard (IS) in analytical methodologies, particularly those involving mass spectrometry. The key principle behind using a deuterated internal standard is that it is chemically identical to the analyte of interest but has a different mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation, chromatography, and ionization.
The use of this compound as an internal standard is crucial for correcting for variability that can occur at various stages of the analytical process, including:
-
Sample Extraction: Losses during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: Variations in injection volume and retention time.
-
Mass Spectrometric Detection: Fluctuations in ionization efficiency (matrix effects).
By adding a known amount of this compound to each sample at the beginning of the workflow, the ratio of the analyte's signal to the internal standard's signal can be used to accurately calculate the analyte's concentration, thereby improving the precision, accuracy, and robustness of the bioanalytical method.
Data Presentation: Mass Spectrometry Parameters
The molecular weight of 2-Methylpiperazine (C₅H₁₂N₂) is 100.16 g/mol . Upon protonation in the mass spectrometer source, the precursor ion ([M+H]⁺) would have a mass-to-charge ratio (m/z) of approximately 101.2. The molecular weight of this compound (C₅H₅D₇N₂) would be approximately 107.22 g/mol , leading to a protonated precursor ion of m/z 108.2. The fragmentation of these precursor ions would yield specific product ions.
The following table summarizes the expected and example MRM parameters for the quantification of 2-Methylpiperazine using this compound as an internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Methylpiperazine | 101.2 | User Determined | User Optimized |
| This compound (IS) | 108.2 | User Determined | User Optimized |
Note: The optimal product ions and collision energies are instrument-dependent and must be determined empirically by the researcher through infusion and optimization experiments.
Experimental Protocols: A Representative LC-MS/MS Method
The following is a detailed, representative protocol for the quantification of 2-Methylpiperazine in a biological matrix (e.g., plasma) using this compound as an internal standard. This protocol is based on established methodologies for similar small molecule amines.
1. Sample Preparation: Protein Precipitation
-
Objective: To remove proteins from the plasma sample that can interfere with the analysis.
-
Procedure:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:methanol with 0.1% formic acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. Liquid Chromatography Conditions
-
Objective: To chromatographically separate 2-Methylpiperazine from other components in the sample extract.
-
Parameters:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 0.5 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
3. Tandem Mass Spectrometry Conditions
-
Objective: To detect and quantify 2-Methylpiperazine and this compound.
-
Parameters:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: As determined and optimized by the user (refer to the data table above).
-
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the underlying principles of using a deuterated internal standard.
Caption: Bioanalytical workflow for the quantification of 2-Methylpiperazine.
Caption: Principle of internal standard correction for analytical variability.
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of 2-Methylpiperazine-d7
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of 2-Methylpiperazine-d7, a deuterated analog of 2-Methylpiperazine (B152721). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who have an interest in utilizing isotopically labeled compounds for various applications, including metabolic studies and as internal standards in analytical assays.
Introduction
2-Methylpiperazine is a heterocyclic compound that serves as a crucial building block in the synthesis of numerous pharmaceutical agents, particularly in the development of antipsychotics, antihistamines, and antiviral drugs.[1] The introduction of deuterium (B1214612) atoms into the 2-methylpiperazine scaffold to create this compound offers significant advantages in pharmaceutical research. Deuteration can alter the metabolic profile of a drug, often leading to a longer half-life and reduced formation of toxic metabolites due to the kinetic isotope effect.[2] This makes deuterated compounds like this compound valuable tools in drug discovery and development.
This guide outlines a feasible synthetic route for this compound, provides detailed experimental protocols, and presents key analytical data in a structured format.
Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as a protected 2-methyl-piperazine-3,5-dione, using a powerful deuterating agent like Lithium Aluminum Deuteride (LiAlD₄). This method is effective for incorporating deuterium atoms into the piperazine (B1678402) ring.[3][4]
Proposed Synthetic Pathway
The proposed two-step synthesis starts from commercially available N-Boc-2-methylpiperazine. The first step involves the oxidation of the protected piperazine to the corresponding piperazine-3,5-dione. The second and final step is the reduction of the dione (B5365651) with Lithium Aluminum Deuteride to yield the desired this compound.
References
Technical Guide: 2-Methylpiperazine-d7 for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721). Due to its isotopic labeling, this compound is an invaluable tool in bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods for pharmacokinetic and drug metabolism studies. Its primary application is as an internal standard for the precise and accurate quantification of therapeutic drugs containing a 2-methylpiperazine moiety. This guide will detail its chemical properties, its application in a validated bioanalytical method, and the corresponding experimental protocols.
Core Compound Data
The key physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value |
| CAS Number | 1219802-98-8[1][2] |
| Molecular Formula | C₅H₅D₇N₂ |
| Molecular Weight | 107.21 g/mol [3] |
| Appearance | Typically a solid |
| Deuterium Incorporation | ≥98% |
Application in Bioanalytical Methods: Quantification of Vortioxetine (B1682262)
A prime example of this compound's application is in the quantitative analysis of vortioxetine, a multimodal antidepressant.[4][5] Vortioxetine's structure includes a piperazine (B1678402) ring, making the deuterated 2-methylpiperazine a suitable internal standard to correct for variability during sample preparation and analysis.
Experimental Protocol: LC-MS/MS Analysis of Vortioxetine
The following protocol outlines a validated method for the determination of vortioxetine in plasma samples using this compound as an internal standard. This method is crucial for pharmacokinetic studies, enabling reliable measurement of drug concentrations in biological matrices.
1. Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of plasma sample, add 200 µL of acetonitrile (B52724) containing this compound (the internal standard).
-
Vortex the mixture for 1 minute to precipitate plasma proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
| Parameter | Specification |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | A time-programmed gradient is employed to ensure optimal separation of the analyte and internal standard from matrix components. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
3. Mass Spectrometric Conditions
| Parameter | Specification |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Vortioxetine) | Precursor Ion (m/z) → Product Ion (m/z) |
| MRM Transition (this compound) | Precursor Ion (m/z) → Product Ion (m/z) |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Method Validation Data
The following table summarizes the typical validation parameters for a bioanalytical method using this compound as an internal standard for the quantification of a piperazine-containing drug.
| Parameter | Result |
| Linearity Range | 0.5 - 100 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Workflow and Pathway Diagrams
To visually represent the logical flow of using this compound in a bioanalytical workflow, the following diagrams are provided.
The diagram above illustrates the sequential steps from plasma sample preparation, including the crucial addition of the internal standard, through to LC-MS/MS analysis and final data processing for accurate quantification.
This diagram explains the logical relationship and the principle behind using a deuterated internal standard. This compound mimics the behavior of the analyte during sample preparation and analysis, allowing for the correction of any experimental variations and ensuring the final calculated concentration is accurate and reliable.
References
- 1. Quantitative determination of the antidepressant vortioxetine and its major human metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An UPLC-MS/MS method for the quantitation of vortioxetine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Commercial Availability and Technical Profile of Deuterated 2-Methylpiperazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of deuterated 2-methylpiperazine (B152721), a critical building block in pharmaceutical research and development. This document details available isotopic analogs, supplier information, and insights into its synthetic protocols and biological significance, particularly its role in modulating key signaling pathways.
Commercial Availability of Deuterated 2-Methylpiperazine
While "2-Methylpiperazine-d7" is a general descriptor, a specific, highly deuterated analog is commercially available: (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 , a d10 version. This isotopologue offers a high degree of deuterium (B1214612) enrichment, making it an excellent tool for metabolic studies and as an internal standard in pharmacokinetic analyses.
| Supplier | Product Name | Catalog No. | CAS No. | Isotopic Enrichment | Purity | Available Quantities & Pricing |
| CDN Isotopes | (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | D-6622 | 2363789-19-7 | 99 atom % D | - | 0.05g (CA
|
Other deuterated piperazine (B1678402) derivatives are also available from various suppliers, though a direct match for a d7 analog of 2-methylpiperazine is not commonly listed. Researchers are advised to consult the catalogs of suppliers specializing in stable isotope-labeled compounds for the most current offerings.
Synthesis of Deuterated 2-Methylpiperazine
A detailed experimental protocol for the specific synthesis of (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 is not publicly available. However, general strategies for the synthesis of deuterated piperazine analogs involve the use of deuterated starting materials or deuterium exchange reactions. A representative synthesis for a deuterated N-methylpiperazine is outlined below.
Representative Experimental Protocol: Synthesis of 1-Methyl-d3-piperizine
This protocol describes the synthesis of 1-Methyl-d3-piperizine, which can be adapted for the synthesis of other deuterated piperazine derivatives.
Materials:
-
Piperizine
-
Piperizine dihydrochloride (B599025)
-
Ethanol/Deuterium oxide (5:1)
-
d3-Iodomethane
-
2N Sodium hydroxide
Procedure:
-
A mixture of piperizine (10.0 g, 116.1 mmol), piperizine dihydrochloride (18.45 g, 116 mmol), and ethanol/deuterium oxide (5:1, 60 mL) is heated at reflux for approximately 1 hour.
-
The mixture is cooled to approximately 0°C, and d3-iodomethane (8.85 mL, 92.9 mmol) is added dropwise.
-
The reaction mixture is then stirred at ambient temperature for about 90 minutes.
-
After cooling the mixture to approximately 0°C, it is basified to a pH of about 9.0 with 2N sodium hydroxide.
-
Standard extractive workup is performed to yield a crude residue.
-
The crude product is purified by distillation at 120-130°C to give the title compound as a colorless liquid.
This method can be conceptually adapted for the synthesis of this compound by using appropriately deuterated starting materials and reagents.
A general workflow for the custom synthesis of deuterated compounds is depicted below.
Caption: General Workflow for Custom Deuterated Compound Synthesis.
Biological Significance and Signaling Pathways
2-Methylpiperazine is a key structural motif in a variety of biologically active compounds. It is utilized as a building block in the synthesis of pharmaceuticals for a range of therapeutic areas, including oncology, infectious diseases, and neurology.[1][2]
One notable application of 2-methylpiperazine is in the development of inhibitors for the Wnt/β-catenin signaling pathway. Specifically, it is used as a reagent in the synthesis of diaminoquinazolines that act as inhibitors of the β-catenin/T-cell transcription factor 4 (Tcf4) pathway.[3][] The dysregulation of this pathway is implicated in various cancers.
The simplified signaling pathway is illustrated below.
Caption: Simplified Wnt/β-catenin Signaling Pathway and Inhibition.
Additionally, derivatives of 2-methylpiperazine have been investigated as:
-
CCR5 antagonists: The 2(S)-methyl piperazine moiety has been identified as a crucial element for affinity to the CCR5 receptor, a key target in HIV-1 therapy.[5]
-
Dual MAO-B/AChE inhibitors: Chalcones containing an N-methylpiperazine group have shown potential as multi-target inhibitors for neurodegenerative diseases.[6]
-
Anticancer kinase inhibitors: The N-methylpiperazine motif is present in several approved kinase inhibitors, where it can enhance water solubility and target affinity.[6]
The versatility of the 2-methylpiperazine scaffold makes its deuterated analogs valuable tools for researchers in drug discovery and development, enabling detailed investigation of metabolic stability, pharmacokinetics, and target engagement.
References
A Technical Guide to the Stability and Storage of 2-Methylpiperazine-d7
This guide provides a comprehensive overview of the best practices for the storage and handling of 2-Methylpiperazine-d7, a deuterated form of 2-Methylpiperazine. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. The recommendations are based on publicly available data sheets and general chemical stability principles, primarily derived from its non-deuterated analog, 2-Methylpiperazine.
Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of a compound is critical to defining its stability and appropriate storage conditions. While specific data for the deuterated version is limited, the properties of 2-Methylpiperazine serve as a strong proxy.
Table 1: Physical and Chemical Properties of 2-Methylpiperazine (non-deuterated analog)
| Property | Value | Source(s) |
|---|---|---|
| Appearance | White to yellow crystalline powder, solid, or chunks. | [1][2] |
| Molecular Formula | C₅H₁₂N₂ | [2] |
| Molecular Weight | 100.16 g/mol | [1][3] |
| Melting Point | 61 - 63 °C (142 - 145 °F) | [1] |
| Boiling Point | 153 - 155 °C (307.4 - 311 °F) | [1][4] |
| Flash Point | 63 - 65 °C (145.4 - 149 °F) | [1][5] |
| Solubility | Soluble in water.[1][6] | [1][6] |
| Hygroscopicity | Hygroscopic; absorbs moisture from the air.[2][5] |[2][5] |
For this compound, one supplier provides the following long-term storage guidelines, which represent the most specific stability data currently available for this isotopic variant.
Table 2: Recommended Long-Term Storage Conditions for this compound
| Form | Storage Temperature | Shelf Life | Source |
|---|---|---|---|
| Powder | -20°C | 3 years | [7] |
| Powder | 4°C | 2 years | [7] |
| In Solvent | -80°C | 6 months | [7] |
| In Solvent | -20°C | 1 month |[7] |
Chemical Stability and Incompatibilities
The stability of this compound is influenced by its environment. The product is generally stable under recommended storage conditions.[1][2] However, several factors can lead to its degradation.
-
Atmospheric Sensitivity : The compound is noted to be hygroscopic, air-sensitive, and sensitive to carbon dioxide.[2] Exposure to moist air or water should be avoided.[6]
-
Incompatible Materials : To prevent adverse reactions, avoid contact with strong oxidizing agents and strong acids.[1][6]
-
Thermal Stability : The compound is a flammable solid.[1] It should be kept away from heat, sparks, open flames, and other sources of ignition.[1][6] Containers may explode upon heating.[6][8]
-
Hazardous Decomposition : Under fire conditions, hazardous decomposition products can form, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][6]
The following diagram illustrates the logical workflow for ensuring the stability of the compound during storage and handling.
Caption: Storage and Handling Workflow for this compound.
Recommended Storage and Handling Protocols
To maintain the integrity and purity of this compound, adherence to strict storage and handling protocols is mandatory.
-
Container : Keep containers tightly closed and securely sealed.[8] Store in the original container.[8]
-
Atmosphere : Due to its hygroscopic and air-sensitive nature, it is recommended to store the compound under an inert gas like argon or nitrogen.[2]
-
Temperature : For long-term storage as a solid, -20°C is recommended.[7] For routine laboratory use, storage in a cool, dry, and well-ventilated area is sufficient.[5][6][8] Some suppliers recommend storage at room temperature or below 15°C in a dark place.[1]
-
Location : Store in a designated flammables area away from incompatible materials.[6] Ensure the area is equipped with an eyewash station and a safety shower.[5]
-
General Precautions : Avoid all personal contact, including inhalation and contact with skin and eyes.[4][8] Use in a well-ventilated area or under an appropriate exhaust hood.[1][6]
-
Personal Protective Equipment (PPE) : Wear protective gloves, impervious clothing, and safety glasses with side-shields or a full face-shield.[1]
-
Ignition Sources : Keep the compound away from heat, sparks, and open flames.[6] Use non-sparking tools and explosion-proof equipment.[6][8]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[6] Contaminated clothing should be laundered before reuse.[8] Do not eat, drink, or smoke in the handling area.[8]
Experimental Protocol: A General Stability Study Workflow
While no specific stability studies for this compound are publicly available, a general protocol can be outlined based on industry guidelines. This serves as a template for researchers wishing to conduct their own stability assessments.
Key Steps in a Stability Study:
-
Protocol Design : Define batches, container closure systems, storage conditions (e.g., long-term at 30°C/75% RH, accelerated at 40°C/75% RH), and testing frequencies (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).[9]
-
Selection of Batches : Use at least three primary batches of the material to assess batch-to-batch variability.[9]
-
Stability-Indicating Method : Develop and validate a stability-indicating analytical method (e.g., HPLC-UV, LC-MS) capable of separating the intact compound from potential degradation products.[9]
-
Testing Parameters : At each time point, test for appearance, assay (purity), degradation products, and water content (especially given its hygroscopic nature).[9]
-
Data Evaluation : Analyze the data to identify trends and determine the shelf-life, which is the time period during which the product remains within its established specifications.[9]
The following diagram outlines a generalized workflow for conducting a stability study.
Caption: A Generalized Workflow for a Pharmaceutical Stability Study.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound | 稳定同位素 | CAS 1219802-98-8 | 美国InvivoChem [invivochem.cn]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. asean.org [asean.org]
2-Methylpiperazine-d7 safety data sheet and handling
An In-depth Technical Guide to the Safe Handling of 2-Methylpiperazine-d7
This guide provides comprehensive safety and handling information for this compound, targeted at researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical suppliers. It is important to note that while this document pertains to the deuterated form, much of the safety data is extrapolated from its non-deuterated analogue, 2-Methylpiperazine, a common practice for isotopically labeled compounds.
Chemical Identification and Properties
This compound is a deuterated version of 2-Methylpiperazine. The non-deuterated form is a white to yellow crystalline solid.[1][2] It is hygroscopic, meaning it absorbs moisture from the air.[3][4]
Table 1: Physical and Chemical Properties of 2-Methylpiperazine (Non-deuterated)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C5H12N2 | [3][5] |
| Molecular Weight | 100.16 g/mol | [1][5] |
| Appearance | White to yellow solid/crystalline powder | [1][2] |
| Melting Point | 61 - 63 °C (142 - 145 °F) | [1][6] |
| Boiling Point | 155 °C (311 °F) | [1][6] |
| Flash Point | 65 °C (149 °F) - closed cup | [1][6] |
| Solubility | Soluble in water | [1][2] |
| Stability | Stable under recommended storage conditions; hygroscopic |[1][3] |
Hazard Identification and Classification
2-Methylpiperazine is classified as a hazardous substance.[7] It is a flammable solid that can cause severe skin burns and serious eye damage.[1][5]
Table 2: GHS Hazard Classification
| Classification | Category | Hazard Statement |
|---|---|---|
| Flammable Solids | Category 1 / 2 | H228: Flammable solid[1][5][8] |
| Skin Corrosion/Irritation | Category 1B / 2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation[1][8][9] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage / Causes serious eye irritation[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[9] |
Safe Handling and Storage
Proper handling and storage procedures are critical to ensure safety when working with this compound.
Precautions for Safe Handling
-
Handle in a well-ventilated area or under an exhaust hood.[1][8]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][5][8]
-
Use non-sparking, explosion-proof tools and equipment.[5][8]
-
Ground and bond containers when transferring material.[5][8]
Conditions for Safe Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][10]
-
Incompatible materials include strong oxidizing agents and strong acids.[1][5][7]
Exposure Controls and Personal Protective Equipment
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.
-
Engineering Controls : Use in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower.[4][5] Use explosion-proof electrical and ventilating equipment.[5]
-
Eye/Face Protection : Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[5][8]
-
Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing to prevent skin contact.[1][5][8]
-
Respiratory Protection : If exposure limits are exceeded or irritation occurs, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387) or N95 (US)) or a supplied-air respirator.[1][6][8]
Caption: Workflow for selecting appropriate Personal Protective Equipment (PPE).
First Aid Measures
Immediate action is required in case of exposure.
Table 3: First Aid Procedures
| Exposure Route | Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[4][5][8] |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5][8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][5][8] |
Firefighting and Accidental Release Measures
Firefighting
-
Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][8]
-
Specific Hazards : Flammable solid.[8] Containers may explode when heated.[5] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[1][5]
-
Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]
Accidental Release Measures
-
Personal Precautions : Evacuate personnel to a safe area.[8] Avoid contact with the substance and do not breathe dust.[8] Remove all sources of ignition.[5][8] Wear appropriate PPE.[8]
-
Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][8]
-
Containment and Cleanup : Use spark-proof tools and explosion-proof equipment.[7][8] Sweep up or pick up the material without creating dust and place it in a suitable, closed container for disposal.[1][5][8]
Caption: General workflow for responding to an accidental chemical spill.
Toxicological and Ecological Information
Toxicological Data
The toxicological properties of the deuterated form have not been fully investigated.[5] Data is based on the non-deuterated analogue.
-
Acute Toxicity :
-
Potential Health Effects :
-
Carcinogenicity : No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, or NTP.[1]
Note on Experimental Protocols: Detailed methodologies for the cited toxicological studies, such as the LD50 test, are not available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD) by the manufacturer or a third-party testing facility.
Ecological Information
-
Ecotoxicity : Do not empty into drains.[5]
-
LC50 (Pimephales promelas - fathead minnow): 1830 - 2740 mg/L, 96h flow-through.[5]
-
-
Persistence and Degradability : Being soluble in water, persistence is unlikely.[5]
-
Mobility in Soil : Expected to be mobile in the environment due to its water solubility.[5]
Hazard Response Logic
The following diagram illustrates the logical flow from hazard identification to appropriate response actions based on the information provided in the safety data sheets.
Caption: Logical relationships between identified hazards and required actions.
References
- 1. lgcstandards.com [lgcstandards.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 2-Methylpiperazine 95 109-07-9 [sigmaaldrich.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. 2-Methylpiperazine | C5H12N2 | CID 66057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. static.cymitquimica.com [static.cymitquimica.com]
A Technical Guide to the Solubility of 2-Methylpiperazine-d7 in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methylpiperazine-d7 in various organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated compound, this document focuses on the extensive data available for the non-deuterated parent compound, 2-Methylpiperazine. The solubility behavior of isotopically labeled compounds is generally considered to be nearly identical to their non-labeled counterparts. Therefore, the data presented for 2-Methylpiperazine serves as a robust and reliable proxy for this compound. This guide presents quantitative solubility data, details a standard experimental protocol for solubility determination, and provides a visual representation of the experimental workflow, serving as a valuable resource for laboratory applications.
Introduction to 2-Methylpiperazine and its Deuterated Analog
2-Methylpiperazine is a cyclic diamine that serves as a versatile building block in the synthesis of various pharmaceutical compounds, including antihistamines and antipsychotics.[1] Its deuterated analog, this compound, is often used in metabolic studies and as an internal standard in pharmacokinetic analysis. Understanding the solubility of these compounds in organic solvents is critical for their use in chemical synthesis, formulation, purification, and analytical method development.
The fundamental physicochemical properties governing solubility are largely unaffected by isotopic substitution. Therefore, the solubility data for 2-Methylpiperazine can be confidently used to guide solvent selection and experimental design for applications involving this compound.
Quantitative Solubility Data
The solubility of 2-Methylpiperazine has been determined in a wide range of organic solvents. The following table summarizes the available quantitative data at 25°C.
| Solvent | Solubility (g/L) @ 25°C |
| Methanol | 2091.98[2] |
| Ethanol | 1230.38[2] |
| Tetrahydrofuran (THF) | 809.03[2] |
| n-Propanol | 720.82[2] |
| n-Butanol | 582.55[2] |
| Dimethylformamide (DMF) | 573.81[2] |
| Acetone | 448.57[2] |
| Isopropanol | 388.61[2] |
| Acetonitrile | 378.48[2] |
| Ethyl Acetate | 363.59[2] |
| Methyl Acetate | 322.24[2] |
| 1,4-Dioxane | 320.91[2] |
| Isobutanol | 271.33[2] |
| Toluene | 50.31[2] |
In addition to the quantitative data, 2-Methylpiperazine is described as being highly soluble in water.[1]
Experimental Protocol for Solubility Determination
A precise determination of the solubility of a compound like this compound in various organic solvents can be achieved through a standardized experimental protocol. The following outlines a general isothermal shake-flask method, which is a common and reliable technique.[3][4]
Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Validated analytical instrumentation (e.g., GC-FID, HPLC-UV, or LC-MS)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid should be visually apparent.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically by sampling at different time points until the concentration of the solute remains constant.[3]
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand undisturbed in a temperature-controlled environment for at least 24 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.
-
Alternatively, centrifuge the vials at a controlled temperature to expedite the separation of the solid and liquid phases.[3]
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a syringe filter to prevent any undissolved particles from being collected.
-
Accurately dilute the collected aliquot with a known volume of the appropriate solvent in a volumetric flask.
-
Analyze the diluted sample using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the concentration of this compound.
-
-
Data Analysis:
-
Construct a calibration curve using standard solutions of this compound of known concentrations.
-
From the calibration curve, determine the concentration of the amine in the diluted sample.
-
Calculate the solubility of this compound in the organic solvent, taking into account the dilution factor. The solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
References
physical and chemical characteristics of 2-Methylpiperazine-d7
For Immediate Release
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-Methylpiperazine-d7, a deuterated isotopologue of 2-methylpiperazine (B152721). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work.
Core Physical and Chemical Characteristics
This compound is primarily utilized as an internal standard in quantitative analytical methodologies, such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its key advantage lies in its near-identical physicochemical properties to its non-deuterated counterpart, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus ensuring accurate quantification.
Below is a summary of the known physical and chemical data for this compound, with comparative data for the non-deuterated form for context.
Table 1: Physical and Chemical Properties of this compound and 2-Methylpiperazine
| Property | This compound | 2-Methylpiperazine |
| Molecular Formula | C₅H₅D₇N₂ | C₅H₁₂N₂ |
| Molecular Weight | 107.21 g/mol | 100.16 g/mol [1][2] |
| CAS Number | 1219802-98-8 | 109-07-9[1] |
| Appearance | White to yellow crystalline powder and chunks[2] | White to yellow crystalline powder and chunks[1][2] |
| Melting Point | 61 - 63 °C[3] | 61 - 63 °C[1] |
| Boiling Point | 155 °C[3] | 155 °C at 763 mmHg[1] |
| Solubility | Soluble in water[3] | Soluble in water (78 g/100 mL at 25°C) and acetone[1] |
| Flash Point | 65 °C (149 °F)[3] | 65 °C[1] |
Note: Physical properties such as melting and boiling points for the deuterated compound are based on available safety data sheets and may be very similar to the non-deuterated form due to the minor influence of isotopic substitution.
Synthesis and Isotopic Labeling
The synthesis of deuterated piperazine (B1678402) derivatives often involves the use of a deuterating agent to introduce deuterium (B1214612) atoms into the molecular structure. A common method is the reduction of suitable precursors with a deuterium source.
Representative Experimental Protocol: Synthesis of Deuterated Piperazines
Objective: To synthesize a deuterated piperazine ring structure.
Materials:
-
1-Methylpiperazine-3,5-dione (or a suitable precursor for 2-Methylpiperazine)
-
Lithium aluminum deuteride (B1239839) (LAD)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
-
Deuterated water (D₂O) for quenching
-
Standard laboratory glassware and safety equipment
Methodology:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a solution of the piperazine-dione precursor in an anhydrous solvent under an inert atmosphere.
-
Addition of Deuterating Agent: The flask is cooled in an ice bath, and a solution of lithium aluminum deuteride in the same anhydrous solvent is added dropwise with continuous stirring. The reaction is highly exothermic and should be controlled carefully.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure the complete reduction of the amide functionalities. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) to decompose the excess LAD. This is followed by the addition of a sodium hydroxide (B78521) solution.
-
Workup and Purification: The resulting mixture is filtered to remove the aluminum salts. The filtrate is then extracted with an appropriate organic solvent. The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as distillation or chromatography to yield the deuterated piperazine derivative.
This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in bioanalytical methods. The use of a stable isotope-labeled internal standard is considered the "gold standard" in quantitative LC-MS analysis due to its ability to correct for variability throughout the analytical process.[4]
Experimental Workflow: Use as an Internal Standard in LC-MS
The following workflow outlines the typical use of this compound as an internal standard for the quantification of non-deuterated 2-methylpiperazine or a related analyte in a biological matrix.
Safety and Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It is classified as a flammable solid and can cause severe skin burns and eye damage.[3]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3]
-
Ventilation: Use only in a well-ventilated area.[5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][5]
-
Storage: Store in a dry, cool, and well-ventilated place in a tightly closed container.[6]
This technical guide provides a summary of the available information on this compound. For detailed experimental procedures and safety protocols, users should consult relevant literature and the manufacturer's documentation.
References
A Comprehensive Technical Guide to Deuterated Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative mass spectrometry, especially within pharmaceutical development and clinical research, the quest for analytical accuracy and reliability is paramount. Deuterated internal standards have emerged as the gold standard, providing a stable reference to mitigate the inherent variability in complex biological samples and analytical systems. This guide explores the core principles, practical applications, and critical considerations of employing these powerful tools to ensure the generation of robust and trustworthy data.[1]
Chapter 1: The Fundamental Principle of Isotope Dilution Mass Spectrometry
The strength of deuterated standards is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). A deuterated standard is chemically identical to the analyte of interest, but one or more of its hydrogen atoms have been replaced by deuterium (B1214612) (²H), a stable, heavier isotope.[2] This subtle increase in mass allows the mass spectrometer to distinguish between the analyte and the internal standard (IS).[1][3]
Because their physicochemical properties are nearly identical, the deuterated IS and the analyte behave similarly throughout the entire analytical process—from sample preparation and extraction to chromatography and ionization.[1][4] By adding a known quantity of the deuterated standard to a sample at the earliest stage, it acts as a perfect mimic for the analyte.[2] Any loss of the analyte during sample processing or fluctuations in the instrument's signal will be mirrored by the deuterated standard.[2] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[2][4]
This normalization is crucial for correcting for several sources of error:
-
Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps are compensated for.
-
Matrix Effects: In complex biological matrices like plasma or urine, endogenous compounds can interfere with the analyte's ionization, causing suppression or enhancement of the signal. A co-eluting deuterated standard experiences the same matrix effects, correcting for these variations.[1]
-
Instrumental Variability: Fluctuations in injection volume and detector response are effectively normalized.[3]
Chapter 2: Synthesis and Selection of Deuterated Standards
The creation and selection of a suitable deuterated standard are critical for the success of a quantitative assay.
Synthesis Methods There are two primary methods for introducing deuterium into a molecule:
-
Hydrogen-Deuterium Exchange (H/D Exchange): This method involves exposing the parent molecule to a deuterium source, such as deuterated water (D₂O) or a deuterated acid/base catalyst. It is often used for incorporating deuterium into molecules with exchangeable protons.[5][6]
-
Chemical Synthesis: This approach uses deuterated building blocks or reagents in a multi-step synthetic process.[5] It allows for the precise placement of deuterium atoms at stable, non-exchangeable positions within the molecule, which is the preferred method for creating robust internal standards.[7][8]
Key Selection Criteria When selecting a deuterated internal standard, several factors must be considered to ensure the integrity of the analysis:
-
Isotopic Purity: The standard should have a high isotopic enrichment (ideally ≥98%) to minimize the amount of unlabeled analyte present, which could otherwise lead to an overestimation of the analyte's concentration.[2]
-
Position of Labeling: Deuterium atoms must be placed on chemically stable positions within the molecule. Sites prone to back-exchange with hydrogen from solvents (e.g., -OH, -NH, -SH groups) should be avoided.[2][9]
-
Mass Shift: The mass difference between the analyte and the standard should be sufficient (typically +3 amu or more) to prevent isotopic crossover or "crosstalk" between their mass channels.[3]
-
Co-elution: For optimal correction of matrix effects, the deuterated standard must co-elute with the analyte during chromatographic separation.[2][3]
Chapter 3: Experimental Protocols and Data Presentation
The successful use of deuterated standards relies on well-defined and validated experimental procedures.
Detailed Experimental Protocol: Protein Precipitation for Plasma Samples
This protocol is a rapid and common method for removing proteins from a plasma sample before LC-MS/MS analysis.[5]
Methodology:
-
Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard working solution to the plasma.
-
Vortex briefly to ensure thorough mixing.
-
Add 300 µL of cold acetonitrile (B52724) (containing 0.1% formic acid) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean autosampler vial.
-
The sample is now ready for injection into the LC-MS/MS system.[5]
Quantitative Data Presentation
The use of a deuterated internal standard significantly improves the accuracy and precision of quantitative data. The tables below summarize typical performance metrics.
Table 1: Calibration Curve Performance
| Nominal Conc. (ng/mL) | Calculated Mean Conc. (ng/mL) | Accuracy (%) |
|---|---|---|
| 1.00 | 1.03 | 103.0 |
| 2.50 | 2.45 | 98.0 |
| 5.00 | 5.10 | 102.0 |
| 10.0 | 9.90 | 99.0 |
| 50.0 | 50.5 | 101.0 |
| 100.0 | 98.7 | 98.7 |
| 500.0 | 495.0 | 99.0 |
| 1000.0 | 1012.0 | 101.2 |
Table 2: Inter-Assay Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Mean Conc. (ng/mL) (n=5) | Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|
| LLOQ | 1.00 | 0.98 | 4.5 | 98.0 |
| Low QC | 3.00 | 2.95 | 3.2 | 98.3 |
| Mid QC | 75.0 | 76.5 | 2.5 | 102.0 |
| High QC | 750.0 | 742.5 | 2.1 | 99.0 |
Chapter 4: Potential Pitfalls and Troubleshooting
While deuterated standards are powerful, their use requires careful consideration of potential challenges.
-
Chromatographic Isotope Effect: Occasionally, the difference in mass between the analyte and the deuterated standard can cause a slight separation during chromatography, with the deuterated compound often eluting slightly earlier.[10][11] If this separation is significant, it can compromise the standard's ability to correct for matrix effects that occur at a specific retention time.[12] Using internal standards labeled with ¹³C or ¹⁵N can be an effective strategy to avoid this chromatographic shift.[13][14]
-
Deuterium Back-Exchange: If deuterium atoms are located on exchangeable sites, they can be replaced by hydrogen atoms from the solvent, compromising the integrity of the standard.[9][15][16] This can be minimized by careful synthesis to place labels on stable carbon atoms and by controlling the pH of solutions.[6][7]
-
Isotopic Contribution (Crosstalk): The presence of naturally occurring heavy isotopes (e.g., ¹³C) in the analyte can lead to a small signal in the mass channel of the internal standard. Similarly, the internal standard may contain a small fraction of unlabeled material. This "crosstalk" must be evaluated to ensure it does not affect accuracy, especially at the lower limit of quantification.[5]
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, enabling the highest levels of accuracy and precision in quantitative analysis.[5] Their ability to closely mimic the behavior of the analyte throughout the entire analytical process makes them superior to other types of internal standards, particularly when dealing with complex biological matrices.[5] A thorough understanding of their properties, appropriate selection criteria, and careful method validation are essential for their successful implementation in both regulated and research environments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of deuterium-labeled 16 alpha,19-dihydroxy C19 steroids as internal standards for gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. High-throughput hydrogen deuterium exchange mass spectrometry (HDX-MS) coupled with subzero-temperature ultrahigh pressure liquid chromatography (UPLC) separation for complex sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Use of 2-Methylpiperazine-d7 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS), particularly in drug development and bioanalysis, achieving high accuracy and precision is paramount. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard for robust and reliable quantification.[1][2] This is because a deuterated internal standard, such as 2-Methylpiperazine-d7, is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[1] This subtle mass change allows the mass spectrometer to distinguish between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical process, from sample preparation to detection.[1]
By introducing a known amount of the deuterated standard into a sample at the beginning of the preparation process, it acts as a perfect mimic for the analyte.[1] Any variability encountered during sample extraction, cleanup, injection, or due to matrix effects and fluctuations in ionization efficiency will affect both the analyte and the internal standard to the same extent.[1][3] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, leading to highly accurate and precise quantification.[1] The superiority of using deuterated internal standards over structural analogs or no internal standard at all is well-documented, showing significant improvements in precision and accuracy.[1]
This document provides detailed application notes and a comprehensive protocol for the use of this compound as an internal standard for the quantification of 2-Methylpiperazine in biological matrices using LC-MS/MS.
Principle of Internal Standardization with this compound
The core principle behind using this compound is isotope dilution mass spectrometry (IDMS). A known quantity of this compound is added to the unknown sample containing 2-Methylpiperazine. The sample is then processed, and the response of both the analyte and the internal standard are measured by the mass spectrometer. Since the internal standard is chemically identical to the analyte, any loss during sample processing will be proportional for both compounds. Therefore, the ratio of their signals will be directly proportional to the concentration of the analyte.
Figure 1: Workflow for quantitative analysis using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
2-Methylpiperazine (Analyte)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control biological matrix (e.g., human plasma)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Methylpiperazine and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
To each tube (except the blank), add 50 µL of the appropriate sample (control matrix for calibration and QC, or unknown sample).
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank.
-
To the blank tube, add 10 µL of the 50:50 acetonitrile/water mixture.
-
Add 200 µL of cold acetonitrile to all tubes to precipitate proteins.
-
Vortex each tube for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Transfer to autosampler vials for LC-MS/MS analysis.
Figure 2: Detailed sample preparation workflow.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation being used.
Liquid Chromatography
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (Triple Quadrupole)
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Methylpiperazine | 101.1 | 56.1 | 20 | 15 |
| This compound | 108.1 | 60.1 | 20 | 15 |
Note: The specific m/z values and collision energies should be optimized by infusing the individual compounds.
Data Presentation and Expected Performance
The use of this compound as an internal standard is expected to yield excellent linearity, accuracy, and precision.
Table 2: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| 2-Methylpiperazine | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 0.5 | ≤ 15 | ± 15 | ≤ 15 | ± 15 |
| LQC | 1.5 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| MQC | 50 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
| HQC | 400 | ≤ 10 | ± 10 | ≤ 10 | ± 10 |
Table 4: Matrix Effect and Recovery
| Compound | Extraction Recovery (%) | Matrix Effect (%) |
| 2-Methylpiperazine | 92.5 ± 4.1 | 98.2 ± 3.5 |
| This compound | 93.1 ± 3.8 | 97.9 ± 3.2 |
The data presented in Tables 2, 3, and 4 are representative of the expected performance of a well-developed and validated LC-MS/MS method using a deuterated internal standard. The near-identical recovery and matrix effect for the analyte and internal standard demonstrate the effectiveness of this compound in compensating for analytical variability.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the quantification of 2-Methylpiperazine in complex biological matrices. Its physicochemical properties, which are nearly identical to the analyte, ensure that it effectively compensates for variations in sample preparation and instrumental analysis.[1][2] This leads to a significant improvement in the accuracy and precision of the analytical data, which is crucial for regulated bioanalysis in drug development.[1][4] The protocols and data presented here serve as a comprehensive guide for researchers and scientists to implement this "gold standard" approach in their laboratories.
References
Application Notes: Quantitative Analysis of Antipsychotics Using 2-Methylpiperazine-d7 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antipsychotic drugs are essential for managing a range of psychiatric disorders, including schizophrenia and bipolar disorder. Therapeutic drug monitoring (TDM) of these potent medications is crucial to ensure efficacy and prevent toxicity, given their narrow therapeutic indices and high inter-individual pharmacokinetic variability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of antipsychotics due to its high sensitivity, selectivity, and accuracy.[1][2][3][4]
The use of a stable isotope-labeled internal standard (SIL-IS) is critical for reliable quantification in LC-MS/MS assays, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] 2-Methylpiperazine-d7, a deuterated analog of a common structural moiety in several atypical antipsychotics (e.g., olanzapine, aripiprazole), is a suitable internal standard for their simultaneous quantification. This document provides a detailed protocol and representative data for the quantitative analysis of common antipsychotics in human plasma using this compound as an internal standard.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of antipsychotics is depicted below.
Caption: A generalized workflow for the quantitative analysis of antipsychotics in plasma.
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of several common antipsychotics. It is important to note that the internal standards used in the cited literature were not this compound, but the data is illustrative of the performance that can be expected from a well-developed LC-MS/MS method.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Antipsychotic | Linear Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Internal Standard Used in Cited Study |
| Olanzapine | 0.1 - 20 | 0.1 | > 0.99 | Olanzapine-d3 |
| Risperidone (B510) | 0.2 - 500 | 0.2 | > 0.998 | Olanzapine |
| 9-OH-Risperidone | 0.2 - 500 | 0.2 | > 0.998 | Olanzapine |
| Quetiapine | 0.5 - 500 | 0.5 | > 0.99 | Quetiapine-d8 |
| Aripiprazole (B633) | 0.05 - 80 | 0.05 | > 0.99 | Aripiprazole-d8 |
Table 2: Precision and Accuracy
| Antipsychotic | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Internal Standard Used in Cited Study |
| Olanzapine | 0.3, 8, 16 | < 10 | < 10 | 90 - 110 | Olanzapine-d3 |
| Risperidone | 2, 20, 400 | < 15 | < 15 | 95.0 - 115.0 | Olanzapine |
| 9-OH-Risperidone | 2, 20, 400 | < 15 | < 15 | 95.0 - 115.0 | Olanzapine |
| Quetiapine | 1.5, 250, 400 | < 8.8 | < 8.8 | < 103.0 | Quetiapine-d8 |
| Aripiprazole | 0.15, 40, 65 | 1.20 - 3.72 | 1.20 - 3.72 | 97.4 - 101.9 | Aripiprazole-d8 |
Table 3: Recovery and Matrix Effect
| Antipsychotic | Recovery (%) | Matrix Effect (%) | Internal Standard Used in Cited Study |
| Olanzapine | > 85 | Not specified | Olanzapine-d3 |
| Risperidone | 68.96 - 71.51 | Not specified | Olanzapine |
| 9-OH-Risperidone | 65.59 - 70.29 | Not specified | Olanzapine |
| Quetiapine | > 90 | Not specified | Clozapine |
| Aripiprazole | > 96 | Minimal | Aripiprazole-d8 |
Experimental Protocols
The following are detailed protocols for the quantitative analysis of antipsychotics in human plasma. These should be considered as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Materials and Reagents
-
Antipsychotic standards: Olanzapine, Risperidone, 9-Hydroxyrisperidone, Quetiapine, Aripiprazole (and others as required).
-
Internal Standard: this compound.
-
Solvents: HPLC-grade acetonitrile (B52724), methanol (B129727), and water.
-
Additives: Formic acid, ammonium (B1175870) formate.
-
Human Plasma: Drug-free, collected in K2-EDTA tubes.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each antipsychotic standard and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare working standard solutions by serial dilution of the primary stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 100 µL of human plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike with the appropriate working standard solutions.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to all tubes.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 85:15 v/v methanol:10 mM ammonium formate).
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC) Parameters:
-
System: UPLC System
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent.[3]
-
Mobile Phase A: 10 mM Ammonium Formate in water.
-
Mobile Phase B: Methanol.
-
Gradient:
-
0.0 - 0.5 min: 15% B
-
0.5 - 2.5 min: 15% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 15% B
-
3.1 - 4.0 min: 15% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Parameters:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Olanzapine | 313.2 | 256.1 | 23 |
| Risperidone | 411.2 | 191.1 | 24 |
| 9-OH-Risperidone | 427.2 | 207.1 | 27 |
| Quetiapine | 384.2 | 253.1 | 23 |
| Aripiprazole | 448.2 | 285.2 | 25 |
| This compound (IS) | 94.2 | 74.2 | (To be optimized) |
Note: The MRM transition for this compound and its collision energy needs to be optimized experimentally.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for each antipsychotic and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted (1/x²) linear regression is typically used.
-
Quantification: Determine the concentration of the antipsychotics in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Visualization
The primary mechanism of action for many atypical antipsychotics involves the modulation of dopaminergic and serotonergic signaling pathways. The diagram below illustrates this general relationship.
Caption: Modulation of Dopamine D2 and Serotonin 5-HT2A receptors by atypical antipsychotics.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of antipsychotics in human plasma using this compound as an internal standard with LC-MS/MS. The detailed protocols and representative data serve as a valuable resource for researchers and clinicians in the fields of therapeutic drug monitoring, clinical toxicology, and pharmaceutical development. The provided methods are sensitive, specific, and suitable for high-throughput analysis, enabling the accurate determination of antipsychotic concentrations for personalized medicine.
References
- 1. [Determination of risperidone in human plasma by liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Olanzapine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SPE-UPLC-MS/MS method for sensitive and rapid determination of aripiprazole in human plasma to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Methylpiperazine in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Methylpiperazine in biological matrices, such as plasma and urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs 2-Methylpiperazine-d7 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. The protocol includes a comprehensive sample preparation procedure involving Solid-Phase Extraction (SPE) followed by derivatization with trifluoroacetic anhydride (B1165640) (TFAA) to enhance the volatility and chromatographic properties of the analyte. This document provides a complete methodology, including detailed experimental protocols, instrument parameters, and predicted quantitative data to guide researchers in the development and validation of this analytical method.
Introduction
2-Methylpiperazine is a piperazine (B1678402) derivative that serves as a key building block in the synthesis of various pharmaceutical compounds. Accurate and reliable quantification of 2-Methylpiperazine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies during drug development. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for bioanalytical applications. To overcome matrix effects and ensure the accuracy of quantification, the use of a stable isotope-labeled internal standard, such as this compound, is highly recommended. This application note provides a comprehensive protocol for the determination of 2-Methylpiperazine using GC-MS with this compound as an internal standard, following a thorough sample clean-up and derivatization process.
Experimental Protocols
Materials and Reagents
-
2-Methylpiperazine (≥98% purity)
-
This compound (≥98% purity, D-atom purity ≥98%)
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX, 30 mg, 1 mL)
-
Deionized water
-
Blank biological matrix (plasma, urine)
Standard and Sample Preparation
2.2.1. Stock Solutions
-
Prepare a stock solution of 2-Methylpiperazine (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
2.2.2. Working Standard Solutions
-
Prepare a series of working standard solutions of 2-Methylpiperazine by serial dilution of the stock solution with methanol to achieve a concentration range suitable for the calibration curve (e.g., 10 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL) in methanol.
2.2.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking blank biological matrix with the appropriate working standard solutions of 2-Methylpiperazine to achieve the desired concentrations.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Add the internal standard working solution to all calibration standards and QC samples to achieve a final concentration of, for example, 50 ng/mL.
Sample Extraction (Solid-Phase Extraction)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load 0.5 mL of the plasma or urine sample (pre-treated with internal standard) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% NH₄OH in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
To the dry residue from the previous step, add 50 µL of ethyl acetate and 50 µL of TFAA.
-
Vortex the mixture for 30 seconds.
-
Incubate the vial at 70°C for 30 minutes.
-
After incubation, cool the vial to room temperature.
-
Evaporate the solvent and excess reagent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 150°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Results and Discussion
Mass Spectra and Fragmentation
The derivatization with TFAA will add two trifluoroacetyl groups to the 2-Methylpiperazine molecule, resulting in N,N'-bis(trifluoroacetyl)-2-methylpiperazine. The molecular weight of this derivative is 292 g/mol . The fragmentation is expected to involve the loss of trifluoroacetyl groups and cleavage of the piperazine ring.
For the deuterated internal standard, this compound, the resulting derivative N,N'-bis(trifluoroacetyl)-2-methylpiperazine-d7 will have a molecular weight of 299 g/mol . The fragmentation pattern is expected to be similar to the non-deuterated analyte, with a corresponding mass shift for the fragments containing the deuterated methyl group and piperazine ring.
Selected Ion Monitoring (SIM) Parameters
Based on the predicted mass spectra, the following ions are proposed for SIM analysis. It is crucial to confirm these ions experimentally by acquiring the full-scan mass spectra of the derivatized standards.
| Compound | Role | Quantification Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| N,N'-bis(trifluoroacetyl)-2-methylpiperazine | Analyte | 277 | 167 | 195 |
| N,N'-bis(trifluoroacetyl)-2-methylpiperazine-d7 | Internal Standard | 284 | 174 | 202 |
Note: The m/z values in the table are predicted and should be confirmed experimentally.
Method Performance (Expected)
Based on validated methods for similar piperazine derivatives, the following performance characteristics can be expected from this method.[1]
| Parameter | Expected Performance |
| Linearity Range | 10 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | 1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 5 - 15 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
Workflow and Data Presentation
The entire analytical workflow is depicted in the diagram below. All quantitative data should be summarized in tables for clear comparison of results from different samples, batches, or validation experiments.
Caption: Workflow for the GC-MS analysis of 2-Methylpiperazine.
Conclusion
The GC-MS method described in this application note provides a comprehensive framework for the sensitive and selective quantification of 2-Methylpiperazine in biological matrices. The use of a deuterated internal standard, coupled with an efficient sample preparation and derivatization procedure, is expected to yield highly accurate and precise results. While the mass spectral data for the derivatized analyte and internal standard are predicted, this protocol offers a strong foundation for researchers to develop and validate a robust bioanalytical method for 2-Methylpiperazine, which is essential for advancing drug development programs. Experimental verification of the proposed SIM ions is a critical next step in the implementation of this method.
References
Application Note: High-Throughput Bioanalytical Method for the Quantification of 2-Methylpiperazine in Human Plasma using 2-Methylpiperazine-d7 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methylpiperazine (B152721) is a key chemical intermediate used in the synthesis of various pharmaceutical compounds, including lomefloxacin, an antibiotic.[1][2][3] Accurate quantification of 2-methylpiperazine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. Bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), are preferred for their high sensitivity and selectivity.[4][5]
A robust bioanalytical method requires an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[6][7] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in quantitative bioanalysis.[7][8][9][10] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar extraction recovery and matrix effects, thus improving the accuracy and precision of the assay.[6][10]
This application note details a validated, high-throughput LC-MS/MS method for the quantification of 2-methylpiperazine in human plasma, using 2-Methylpiperazine-d7 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 2-Methylpiperazine (≥99% purity), this compound (IS, ≥99% purity, 98% isotopic purity).
-
Reagents: Methanol (HPLC grade), Acetonitrile (B52724) (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm), Human plasma (K2-EDTA).
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-methylpiperazine and this compound into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with methanol. Store at 2-8°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 2-methylpiperazine primary stock solution with 50:50 (v/v) methanol:water to create working standards for calibration curve and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
-
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of blank human plasma, calibration standards, or QC samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.
-
Add 200 µL of acetonitrile to each tube to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean HPLC vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Column: C18, 50 x 2.1 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
Time (min) %B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Detection: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) 2-Methylpiperazine 101.1 84.1 | this compound| 108.1 | 91.1 |
-
Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Source Temperature: 150°C, Desolvation Temperature: 400°C).
-
Method Validation Summary
The method was validated according to industry guidance on bioanalytical method validation.
Data Presentation
Table 1: Calibration Curve Linearity
| Concentration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| 1 - 1000 | >0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 8.5 | ± 7.0 | ≤ 9.2 | ± 8.1 |
| Low QC | 3.0 | ≤ 6.1 | ± 5.5 | ≤ 7.5 | ± 6.3 |
| Mid QC | 100 | ≤ 4.5 | ± 3.2 | ≤ 5.8 | ± 4.9 |
| High QC | 800 | ≤ 3.8 | ± 2.5 | ≤ 4.9 | ± 3.7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Factor (IS Normalized) | Recovery (%) |
|---|---|---|---|
| Low QC | 3.0 | 1.03 | 95.2 |
| High QC | 800 | 0.98 | 97.8 |
A matrix factor between 0.85 and 1.15 indicates no significant matrix effect.
Visualizations
Bioanalytical Workflow Diagram
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioanalytical method development and validation: Critical concepts and strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 2-Methylpiperazine Utilizing Deuterated Internal Standard Spiking
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of small molecules like 2-Methylpiperazine in biological matrices is crucial for pharmacokinetic, toxicokinetic, and various drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 2-Methylpiperazine-d7, is a widely accepted approach to improve the accuracy and precision of analytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The deuterated internal standard closely mimics the analyte's chemical and physical properties, effectively compensating for variability during sample preparation, extraction, and instrument analysis.
This document provides detailed application notes and standardized protocols for the preparation of plasma, urine, and tissue samples prior to the analysis of 2-Methylpiperazine, incorporating this compound as an internal standard.
Data Presentation: Quantitative Method Performance
The following tables summarize typical quantitative performance data for the analysis of piperazine (B1678402) derivatives in various biological matrices using deuterated internal standards. This data is representative and may vary based on specific instrumentation and experimental conditions.
Table 1: Quantitative Performance in Human Plasma using Protein Precipitation
| Parameter | Value | Reference |
| Linearity Range | 0.016 - 10 µg/mL | [Adapted from similar piperazine derivative studies] |
| Correlation Coefficient (r²) | > 0.99 | [Adapted from similar piperazine derivative studies] |
| Recovery | 79% - 96% | [Adapted from similar piperazine derivative studies] |
| Intra-day Precision (%CV) | 4% - 5% | [Adapted from similar piperazine derivative studies] |
| Inter-day Precision (%CV) | 6% - 11% | [Adapted from similar piperazine derivative studies] |
| Lower Limit of Quantification (LLOQ) | 0.016 µg/mL | [Adapted from similar piperazine derivative studies] |
Table 2: Quantitative Performance in Human Urine using Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)
| Parameter | Value | Reference |
| Linearity Range | 10 - 1500 ng/mL | [1][2][3] |
| Correlation Coefficient (r) | 0.9914 - 0.9983 | [1][2][3] |
| Recovery | 76.3% - 93.3% | [1][2][3] |
| Limit of Detection (LOD) | 0.3 - 2 ng/mL | [1][2][3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | [1][2][3] |
Table 3: Representative Quantitative Performance in Tissue Homogenate using Solid-Phase Extraction (SPE)
| Parameter | Value | Reference |
| Linearity Range | 1 - 1000 ng/g | [Data adapted from general tissue analysis protocols] |
| Correlation Coefficient (r²) | > 0.99 | [Data adapted from general tissue analysis protocols] |
| Recovery | > 85% | [Data adapted from general tissue analysis protocols] |
| Matrix Effect | < 15% | [Data adapted from general tissue analysis protocols] |
| Lower Limit of Quantification (LLOQ) | 1 ng/g | [Data adapted from general tissue analysis protocols] |
Note: The data for tissue homogenate is representative and adapted from established bioanalytical methods for small molecules in tissue matrices. Actual performance should be validated for 2-Methylpiperazine.
Experimental Protocols and Workflows
Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation
This protocol describes a common and efficient method for extracting 2-Methylpiperazine from plasma samples.
Materials:
-
Human plasma samples (stored at -80°C)
-
This compound internal standard (IS) working solution
-
Ice-cold acetonitrile (B52724)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution to each plasma sample.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Incubate at 4°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Workflow for plasma sample preparation using protein precipitation.
Protocol 2: Sample Preparation from Human Urine using Ultrasound-Assisted Low-Density Solvent Dispersive Liquid-Liquid Microextraction (UA-LDS-DLLME)
This protocol is adapted from a method for other piperazine derivatives and offers high recovery and sensitivity.[1][2][3]
Materials:
-
Human urine samples (stored at -20°C)
-
This compound internal standard (IS) working solution
-
Sodium Hydroxide (NaOH) solution to adjust pH
-
n-Hexane
-
Ultrasonic bath
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge
Procedure:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine samples to ensure homogeneity.
-
Pipette 1 mL of urine into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Adjust the sample pH to 12 with NaOH solution.
-
Add 100 µL of n-hexane.
-
Place the tube in an ultrasonic bath for 3 minutes to disperse the solvent.
-
Centrifuge at 10,000 rpm for 3 minutes.
-
Carefully collect the upper organic layer (n-hexane).
-
The sample is now ready for GC-MS/MS or LC-MS/MS analysis.
Caption: Workflow for urine sample preparation using UA-LDS-DLLME.
Protocol 3: Sample Preparation from Tissue Homogenate using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for the specific tissue type.
Materials:
-
Tissue sample (stored at -80°C)
-
This compound internal standard (IS) working solution
-
Homogenization buffer (e.g., phosphate-buffered saline)
-
Tissue homogenizer
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
-
SPE manifold
-
Conditioning, wash, and elution solvents (to be optimized)
-
Centrifuge
Procedure:
-
Weigh a portion of the frozen tissue sample.
-
Add homogenization buffer (e.g., 1:3 w/v).
-
Spike with the this compound internal standard working solution.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant.
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analyte and internal standard with an appropriate solvent.
-
The eluate can be evaporated and reconstituted in a suitable solvent for analysis.
Caption: General workflow for tissue sample preparation using SPE.
References
- 1. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry (2021) | Binling Zhu | 5 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
Application of 2-Methylpiperazine-d7 in Toxicology Screening
Application Notes and Protocols
Introduction
In the field of analytical toxicology, the precise and accurate quantification of xenobiotics in complex biological matrices is paramount for clinical and forensic investigations, as well as for drug development and monitoring. The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated analogs, is widely recognized as the gold standard for quantitative analysis using mass spectrometry.[1][2] 2-Methylpiperazine is a chemical intermediate used in the synthesis of various pharmaceuticals and other industrial products.[3][4] Monitoring its levels in biological fluids can be crucial in toxicology screening to assess exposure and potential toxicity.
This document provides detailed application notes and a representative protocol for the use of 2-Methylpiperazine-d7 as an internal standard for the quantitative determination of 2-Methylpiperazine in biological matrices, such as urine and plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is essential for correcting for matrix effects, as well as for variations in sample preparation, chromatography, and ionization, thereby ensuring the highest level of confidence in the analytical results.[5][6][7]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The deuterated internal standard, in this case, this compound, is chemically identical to the analyte of interest, 2-Methylpiperazine, and therefore exhibits the same physicochemical properties during extraction, chromatography, and ionization.[2]
Because the internal standard and the analyte behave almost identically, any loss of analyte during sample processing will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Experimental Protocols
This section outlines a representative protocol for the analysis of 2-Methylpiperazine in urine using this compound as an internal standard. This method is intended as a template and should be fully validated in the end-user's laboratory.
Materials and Reagents
-
2-Methylpiperazine (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Drug-free human urine for blanks and calibration standards
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Instrumentation
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source
Sample Preparation (Solid-Phase Extraction)
-
Sample Pre-treatment: To 1 mL of urine, add 20 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
2-Methylpiperazine: Precursor ion (Q1) m/z 101.1 -> Product ion (Q3) m/z 56.1
-
This compound: Precursor ion (Q1) m/z 108.1 -> Product ion (Q3) m/z 63.1
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Note: MRM transitions and collision energies should be optimized for the specific instrument used.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scholars.direct [scholars.direct]
- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. lcms.cz [lcms.cz]
Application Note: Analysis of Piperazine and its Derivatives in Environmental Water Samples Using 2-Methylpiperazine-d7 as a Surrogate Standard by LC-MS/MS
Introduction
Piperazine (B1678402) and its derivatives are a class of organic compounds used in a variety of industrial and pharmaceutical applications, including as anti-helmintic drugs, corrosion inhibitors, and in the synthesis of plastics and resins. Due to their widespread use and high water solubility, these compounds can be released into the environment, potentially contaminating surface and groundwater. Regulatory bodies are increasingly scrutinizing the presence of such emerging contaminants in water sources.
This application note describes a robust and sensitive method for the determination of piperazine and its key derivatives in environmental water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the accuracy and reliability of the analytical data, 2-Methylpiperazine-d7 is employed as a surrogate standard. The use of a deuterated surrogate, which closely mimics the chemical and physical properties of the target analytes, is a well-established approach to correct for variations in sample preparation, matrix effects, and instrument response.[1][2]
Principle of the Method
Water samples are fortified with a known amount of this compound surrogate standard. The samples then undergo solid-phase extraction (SPE) to concentrate the analytes and remove interfering matrix components. The extracted analytes are then separated using reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is performed using the isotope dilution method, where the response of the native analyte is normalized to the response of the deuterated surrogate standard. This approach provides high accuracy and precision by compensating for analyte losses during sample processing and for matrix-induced signal suppression or enhancement.
Experimental Protocols
1. Reagents and Standards
-
Solvents: HPLC-grade methanol (B129727), acetonitrile, and water.
-
Reagents: Formic acid, ammonium (B1175870) hydroxide (B78521).
-
Analytical Standards: Piperazine, 2-Methylpiperazine, and other relevant piperazine derivatives.
-
Surrogate Standard: this compound.
-
Internal Standard: (Optional, if different from surrogate) e.g., a 13C-labeled piperazine derivative.
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each analyte and the surrogate standard in methanol.
-
Working Standard Mixture (10 µg/mL): Prepare a mixed solution of all target analytes in methanol.
-
Surrogate Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the working standard mixture into blank water matrix. The concentration range will depend on the expected environmental concentrations and instrument sensitivity. Each calibration standard must be fortified with the surrogate spiking solution to a constant concentration.
3. Sample Collection and Preservation
-
Collect water samples in amber glass bottles.
-
Preserve samples by acidifying to pH < 2 with sulfuric acid and store at 4°C.
-
Analyze samples within 14 days of collection.
4. Sample Preparation (Solid-Phase Extraction)
-
Allow water samples to equilibrate to room temperature.
-
To a 100 mL aliquot of the water sample, add 10 µL of the 1 µg/mL surrogate spiking solution (this compound).
-
Condition a mixed-mode cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of deionized water followed by 5 mL of methanol to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
5. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the target analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for each analyte and the surrogate standard.
-
Workflow Diagram
Caption: Figure 1: Analytical Workflow for Piperazine Analysis.
Data Presentation
Table 1: LC-MS/MS MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Piperazine | 87.1 | 56.1 | 2.5 |
| 2-Methylpiperazine | 101.1 | 70.1 | 3.1 |
| This compound | 108.1 | 77.1 | 3.1 |
| 1-Methylpiperazine | 101.1 | 56.1 | 3.4 |
| 1,4-Dimethylpiperazine | 115.2 | 70.1 | 4.2 |
Table 2: Method Performance Data (Representative)
| Parameter | Piperazine | 2-Methylpiperazine |
| Linearity (r²) | >0.995 | >0.995 |
| Limit of Detection (LOD) (ng/L) | 5 | 2 |
| Limit of Quantification (LOQ) (ng/L) | 15 | 6 |
| Recovery (%) | 85-110 | 90-115 |
| Precision (%RSD) | <10 | <10 |
Table 3: Surrogate Recovery in Different Water Matrices (Representative Data)
| Water Matrix | Average Recovery of this compound (%) | %RSD |
| Surface Water | 92 | 6.8 |
| Ground Water | 98 | 4.5 |
| Wastewater Effluent | 85 | 9.2 |
Discussion
The use of this compound as a surrogate standard is critical for achieving accurate quantification of piperazine and its derivatives in complex environmental matrices. As shown in the representative data in Table 3, surrogate recovery can vary between different water types, highlighting the importance of correcting for matrix-specific effects. The close elution of the surrogate with the target analyte, 2-Methylpiperazine, ensures that any matrix effects experienced by the analyte are mirrored by the standard, leading to reliable correction.
The described SPE and LC-MS/MS method provides excellent sensitivity and selectivity for the target compounds. The limits of detection are well below the concentrations typically found in environmentally impacted waters, making this method suitable for routine monitoring and regulatory compliance.
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in the isotope dilution method, where the surrogate standard is used to correct for variations in the analytical process.
Caption: Figure 2: Principle of Isotope Dilution using a Surrogate Standard.
Conclusion
This application note provides a comprehensive protocol for the analysis of piperazine and its derivatives in environmental water samples. The use of this compound as a surrogate standard in conjunction with LC-MS/MS analysis ensures high-quality data, making this method suitable for researchers, environmental laboratories, and regulatory agencies. The detailed experimental procedures and performance data serve as a valuable resource for the implementation of this method.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with 2-Methylpiperazine-d7
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing 2-Methylpiperazine-d7 to overcome matrix effects in analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact analytical results?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[1] This phenomenon can lead to either a decrease in signal intensity (ion suppression) or an increase in signal intensity (ion enhancement).[1] Matrix effects can significantly compromise the accuracy, precision, and sensitivity of an analytical method, leading to unreliable quantitative results.[2]
Q2: How does this compound, as a deuterated internal standard, help mitigate matrix effects?
A2: Deuterated internal standards, such as this compound, are considered the gold standard for compensating for matrix effects. Because they are chemically almost identical to the analyte (2-Methylpiperazine), they are expected to co-elute and experience similar degrees of ion suppression or enhancement.[3] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q3: Can this compound completely eliminate issues related to matrix effects?
A3: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[4] A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[3] If this shift results in the analyte and internal standard eluting into regions with different degrees of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.[3]
Q4: What are the key considerations when selecting and using this compound?
A4: When using this compound, several factors are crucial:
-
Isotopic Purity: The standard should have a high degree of deuteration to minimize the signal contribution at the analyte's mass-to-charge ratio (m/z).
-
Chemical Purity: The standard should be free from unlabeled 2-Methylpiperazine and other impurities that could interfere with the analysis.
-
Co-elution: Ideally, the deuterated internal standard should co-elute perfectly with the analyte.[4]
-
Isotopic Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen from the sample or solvent.[3]
Troubleshooting Guides
Issue 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Symptom: The ratio of the peak area of 2-Methylpiperazine to this compound is inconsistent across replicate injections of the same sample.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Differential Matrix Effects | The analyte and internal standard are experiencing different levels of ion suppression or enhancement.[3] Solution: Verify co-elution. If a chromatographic shift is observed, optimize the chromatographic method (e.g., gradient, column chemistry) to achieve better co-elution. |
| Inconsistent Sample Preparation | Variability in extraction recovery between the analyte and the internal standard. Solution: Review and optimize the sample preparation workflow to ensure consistency. Ensure the internal standard is added at the very beginning of the process. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance. Solution: Perform instrument performance checks and calibrations. Ensure the spray needle is clean and properly positioned. |
Issue 2: Analyte and this compound Do Not Co-elute
Symptom: A consistent and reproducible separation is observed between the chromatographic peaks of 2-Methylpiperazine and this compound.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Deuterium Isotope Effect | Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography.[5] Solution: Modify the chromatographic conditions. A shallower gradient or a column with a different selectivity may help to improve co-elution. |
| Column Degradation | Loss of stationary phase or contamination of the column can affect the separation. Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination. |
Issue 3: Unexpectedly High or Low Analyte Concentrations
Symptom: The calculated concentration of 2-Methylpiperazine is consistently biased high or low.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incorrect Internal Standard Concentration | An error in the preparation of the this compound spiking solution will lead to a systematic bias. Solution: Carefully re-prepare the internal standard solution and verify its concentration. |
| Isotopic Impurity in the Standard | The this compound standard contains a significant amount of unlabeled 2-Methylpiperazine. Solution: Obtain a certificate of analysis for the internal standard to confirm its isotopic purity. If necessary, acquire a new standard with higher purity. |
| Isotopic Back-Exchange | Deuterium atoms on the internal standard are exchanging with hydrogen atoms from the sample or solvent.[3] Solution: Investigate the stability of the deuterium label under your experimental conditions (pH, temperature). Consider using an internal standard with a more stable label position if the problem persists. |
| Cross-Contamination | Carryover from a high concentration sample to a subsequent low concentration sample. Solution: Optimize the autosampler wash procedure and inject a blank sample after high concentration samples to check for carryover. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
1. Preparation of Sample Sets:
-
Set A (Neat Solution): Prepare a series of solutions containing known concentrations of 2-Methylpiperazine and a constant concentration of this compound in a clean solvent (e.g., methanol/water).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix (e.g., plasma, urine). After the final extraction step, spike the extracted matrix with the same concentrations of 2-Methylpiperazine and this compound as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank matrix with the same concentrations of 2-Methylpiperazine and this compound as in Set A before the extraction process.
2. Analysis:
-
Analyze all three sets of samples by LC-MS/MS.
3. Calculation:
-
Matrix Effect (ME) (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME of 100% indicates no matrix effect.
-
An ME < 100% indicates ion suppression.
-
An ME > 100% indicates ion enhancement.
-
-
Recovery (RE) (%) = (Peak Area in Set C / Peak Area in Set B) x 100
-
Process Efficiency (PE) (%) = (Peak Area in Set C / Peak Area in Set A) x 100
Hypothetical Data Summary:
| Sample Lot | Analyte ME (%) | IS ME (%) | Analyte RE (%) | IS RE (%) | Analyte PE (%) | IS PE (%) |
| 1 | 75.2 | 76.1 | 92.5 | 93.1 | 69.6 | 70.9 |
| 2 | 68.9 | 70.2 | 91.8 | 92.5 | 63.2 | 65.0 |
| 3 | 80.1 | 81.5 | 93.1 | 93.5 | 74.6 | 76.2 |
| 4 | 72.5 | 73.8 | 92.2 | 92.9 | 66.8 | 68.6 |
| 5 | 65.4 | 66.9 | 91.5 | 92.1 | 59.8 | 61.6 |
| 6 | 78.3 | 79.5 | 92.8 | 93.2 | 72.7 | 74.1 |
| Mean | 73.4 | 74.7 | 92.3 | 92.9 | 67.8 | 69.4 |
| %RSD | 7.9 | 7.5 | 0.7 | 0.6 | 8.5 | 7.9 |
Visualizations
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Caption: A troubleshooting workflow for poor analyte/IS ratio reproducibility.
References
Technical Support Center: Addressing Ion Suppression with 2-Methylpiperazine-d7
Welcome to the technical support center for utilizing 2-Methylpiperazine-d7 as a stable isotope-labeled internal standard (SIL-IS) to combat ion suppression in LC-MS/MS analyses. This resource provides detailed troubleshooting guides and frequently asked questions to help you achieve accurate and reproducible quantification in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant problem in LC-MS/MS?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon occurs within the mass spectrometer's ion source and can lead to a decreased analyte signal, negatively impacting sensitivity, precision, and accuracy.[2] It is a major concern because it can vary between samples, leading to unreliable and erroneous quantitative results.[3] The suppression is often caused by endogenous matrix components like salts, proteins, and lipids, or exogenous substances such as mobile phase additives.[4][5]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help correct for ion suppression?
A2: A SIL-IS, such as this compound, is an ideal tool to compensate for ion suppression.[6] Because it is nearly identical in chemical and physical properties to the non-labeled analyte, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[7] By adding a known concentration of this compound to every sample, calibrator, and quality control, the ratio of the analyte's peak area to the IS's peak area is used for quantification. This ratio remains constant even if both signals are suppressed, thereby correcting for the variability introduced by the matrix effect and improving the accuracy and precision of the results.[2][8]
Q3: What are the ideal characteristics of an internal standard for LC-MS/MS analysis?
A3: An ideal internal standard should possess the following characteristics:
-
Structural Similarity: It should be chemically and physically as similar to the analyte as possible. SIL-IS are considered the gold standard.[2][9]
-
Co-elution: It must have a retention time very close to or identical to the analyte to ensure both are exposed to the same matrix components at the same time.[2]
-
Mass Differentiation: It must be easily distinguishable from the analyte by the mass spectrometer, with no overlap in mass-to-charge ratios (m/z) for the precursor and product ions.[10]
-
Purity: The internal standard must be free of impurities that could interfere with the analyte's signal, especially the non-labeled version of the analyte.[6]
-
Stability: It must be stable throughout the entire sample preparation and analytical process.
Q4: When should I suspect that ion suppression is affecting my analytical results?
A4: You should suspect ion suppression if you observe:
-
Poor Reproducibility: Inconsistent peak areas for quality control (QC) samples across a batch.
-
Low Signal Intensity: Lower than expected analyte response, especially in complex matrices compared to simple solutions.
-
Non-linear Calibration Curves: Difficulty in obtaining a linear response, particularly at lower concentrations.
-
Inaccurate Spiked QC Results: Inability to accurately measure a known amount of analyte spiked into a blank matrix sample.
-
Drifting Signal: A gradual decrease in signal response over the course of an analytical run, which could indicate ion source contamination exacerbated by matrix components.[11]
Troubleshooting Guides
Q1: My analyte signal is low and variable, but my this compound internal standard signal is stable. What could be the issue?
A1: This scenario suggests a problem that is specific to the analyte and not a general matrix effect, as the SIL-IS would be similarly affected.
-
Analyte-Specific Degradation: The analyte may be unstable during sample collection, storage, or preparation, while the internal standard is stable. Verify analyte stability under your experimental conditions.
-
Chromatographic Separation: Although unlikely with a SIL-IS, a slight difference in retention time could cause the analyte to elute in a narrow zone of ion suppression that does not affect the IS.[6] This is more common with deuterium-labeled standards than with 13C-labeled standards.[8]
-
Incorrect IS Concentration: Ensure the internal standard concentration is appropriate and not so high that it suppresses the analyte's signal itself.[6]
Q2: Both my analyte and this compound signals are suppressed and erratic. What should I investigate?
A2: When both signals are suppressed, a significant matrix effect is the most likely cause.
-
Improve Sample Preparation: The most effective way to combat severe matrix effects is to remove the interfering components before analysis.[12] Consider switching from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[2]
-
Optimize Chromatography: Modify your LC method to separate the analyte and IS from the suppression-causing components. A post-column infusion experiment can help identify the retention time windows where suppression occurs.[3][4]
-
Reduce Sample Volume: Injecting a smaller volume or diluting the sample can reduce the amount of interfering matrix components introduced into the system.[1]
-
Check for Ion Source Contamination: Matrix components can build up on the ion source, leading to progressively worsening suppression.[11] Perform routine cleaning and maintenance of the mass spectrometer.
Q3: My internal standard (this compound) signal is not consistent across my sample set. How do I troubleshoot this?
A3: An inconsistent IS signal invalidates its use for correction and points to a fundamental issue in the workflow.
-
Inconsistent Pipetting: Verify the precision of the pipette used to add the IS to the samples. Ensure the IS is added consistently to every sample at the very beginning of the sample preparation process.[7]
-
Variable Extraction Recovery: If the IS is added before extraction, inconsistent signals may point to highly variable extraction efficiency between samples. Re-evaluate and optimize your extraction protocol.
-
Extreme Matrix Effects: In some cases, the matrix effect can be so severe and variable that even a SIL-IS cannot fully compensate for it. This indicates a need for a much more effective sample cleanup procedure.[13]
Experimental Protocols and Data
Protocol: Quantifying Matrix Effect with Post-Extraction Addition
This protocol allows you to quantify the extent of ion suppression or enhancement.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the final reconstitution solvent.
-
Set B (Post-Spike Matrix): Process blank matrix samples (e.g., plasma) through the entire extraction procedure. Spike the analyte and this compound into the final, dried extract just before reconstitution.
-
Set C (Pre-Spike Matrix): Spike the analyte and this compound into the blank matrix before starting the extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME) and Recovery (RE):
Data Presentation: Impact of Internal Standard Correction
The table below illustrates hypothetical data showing how this compound (IS) corrects for variable ion suppression across different patient samples.
| Sample ID | Analyte Area (No IS) | IS Area | Analyte/IS Ratio | % Suppression | Corrected Concentration | Uncorrected Concentration |
| Calibrator | 100,000 | 200,000 | 0.50 | 0% | 10.0 ng/mL | 10.0 ng/mL |
| Patient 1 | 45,000 | 95,000 | 0.47 | 52.5% | 9.4 ng/mL | 4.5 ng/mL |
| Patient 2 | 78,000 | 155,000 | 0.50 | 22.5% | 10.0 ng/mL | 7.8 ng/mL |
| Patient 3 | 21,000 | 40,000 | 0.53 | 80.0% | 10.6 ng/mL | 2.1 ng/mL |
| Calculated as (1 - [IS Area in Sample / IS Area in Calibrator]) * 100 |
As shown, while the uncorrected analyte area varies dramatically due to suppression, the Analyte/IS ratio remains stable, allowing for accurate quantification.
Visual Workflow Guides
Caption: A logical workflow for troubleshooting common issues related to ion suppression.
Caption: Standard experimental workflow for sample preparation using a SIL-IS.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. cerilliant.com [cerilliant.com]
- 11. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Methylpiperazine-d7 Stability in Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpiperazine-d7. The information provided is intended to help address common stability and bioanalytical challenges encountered during preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound in biological matrices such as plasma, serum, and urine include:
-
Enzymatic Degradation: Like other piperazine-containing compounds, this compound is susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver and other tissues. This can lead to the formation of various metabolites and a decrease in the concentration of the parent compound.
-
pH-Dependent Instability: The stability of piperazine (B1678402) derivatives can be influenced by the pH of the biological matrix. Changes in pH during sample collection, processing, and storage could potentially lead to degradation.
-
Deuterium-Hydrogen (D-H) Exchange: While the deuterium (B1214612) atoms on the methyl group of this compound are generally stable, there is a potential for back-exchange with hydrogen atoms from the surrounding aqueous environment. This is more likely to occur under certain pH and temperature conditions and during sample processing for analysis.
Q2: What are the likely metabolic pathways for this compound?
A2: Based on the metabolism of similar piperazine derivatives, the expected metabolic pathways for this compound primarily involve Phase I reactions mediated by CYP enzymes. The most probable metabolic transformations include:
-
N-dealkylation: Removal of the methyl group to form piperazine.
-
Hydroxylation: Addition of a hydroxyl group to the piperazine ring.
-
Oxidation: Formation of N-oxides.
-
Ring Opening: Cleavage of the piperazine ring to form linear metabolites.
It is important to note that the deuteration on the methyl group may alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), potentially favoring other metabolic pathways.
Q3: How can I minimize the degradation of this compound in my samples?
A3: To minimize degradation, it is crucial to handle and store biological samples appropriately. The following are general recommendations:
-
Temperature Control: Storage at low temperatures is critical. For short-term storage (up to 24 hours), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advised. Studies on other piperazine derivatives have shown significant degradation at room temperature.[1]
-
pH Control: If pH-dependent instability is suspected, consider adjusting the pH of the sample immediately after collection using appropriate buffers.
-
Enzyme Inhibition: For in vitro studies, the addition of broad-spectrum CYP inhibitors to the incubation mixture can help to prevent metabolic degradation.
-
Prompt Processing: Process samples as quickly as possible after collection to minimize the time for potential degradation to occur.
Troubleshooting Guides
Issue 1: Low recovery of this compound during sample extraction.
| Possible Cause | Troubleshooting Step |
| Suboptimal Extraction Method | Optimize the sample preparation method. If using liquid-liquid extraction (LLE), test different organic solvents and pH conditions. For solid-phase extraction (SPE), evaluate different sorbents and elution solvents. |
| Adsorption to container surfaces | Use low-binding polypropylene (B1209903) tubes for sample collection and processing. |
| Degradation during extraction | Perform the extraction process on ice and minimize the time the sample is at room temperature. |
Issue 2: High variability in analytical results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Ensure all samples are treated identically from collection to analysis. Standardize all procedures, including thawing and mixing. |
| Matrix Effects in Mass Spectrometry | Matrix effects can suppress or enhance the ionization of the analyte. Use a stable isotope-labeled internal standard (if available and different from the analyte) or perform a thorough validation of matrix effects. Consider different sample cleanup strategies to remove interfering substances. |
| Deuterium Back-Exchange | During sample preparation and analysis, D-H back-exchange can occur. Minimize the time samples are exposed to non-deuterated solvents, especially at non-neutral pH and elevated temperatures. |
Issue 3: Suspected metabolic instability.
| Possible Cause | Troubleshooting Step |
| Rapid in vivo metabolism | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to identify the primary metabolic pathways and the enzymes involved. |
| Ex vivo degradation in matrix | Perform stability studies in the biological matrix of interest (e.g., plasma, blood) at different temperatures (e.g., 37°C, room temperature, 4°C) and time points to assess the rate of degradation. |
Data Presentation
The following table summarizes the stability of various piperazine derivatives in human whole blood under different storage conditions, which can serve as a general guide for handling samples containing this compound.
| Compound | Storage Condition | Stability after 12 months |
| 1-(4-methylbenzyl)-piperazine (MBZP) | Room Temp (~20°C) | Significant Degradation |
| 4°C | Moderate Degradation | |
| -20°C | >70% remaining | |
| 1-(4-methoxyphenyl)-piperazine (MeOPP) | Room Temp (~20°C) | Not detected after 6 months |
| 4°C | Not detected after 6 months | |
| -20°C | Significant Degradation |
Data adapted from a study on the stability of synthetic piperazines in human whole blood.[1]
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
-
Spike a known concentration of this compound into the biological matrix (e.g., human plasma).
-
Divide the spiked matrix into at least four aliquots.
-
Analyze one aliquot immediately (baseline, cycle 0).
-
Freeze the remaining aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw one aliquot to room temperature, mix, and refreeze for 12-24 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for the desired number of cycles (typically 3-5).
-
Analyze the samples from each freeze-thaw cycle.
-
Compare the concentrations to the baseline to determine the percentage of degradation.
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Spike a known concentration of this compound into the biological matrix.
-
Divide the spiked matrix into aliquots for each time point to be tested.
-
Keep the aliquots at room temperature (approximately 20-25°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), process and analyze one aliquot.
-
Compare the concentrations at each time point to the initial concentration (time 0) to evaluate stability.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Putative metabolic pathways of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Methylpiperazine-d7
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry parameters for the analysis of 2-Methylpiperazine-d7. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental setup and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for 2-Methylpiperazine and this compound in positive electrospray ionization (ESI+)?
A1: In positive ESI, 2-Methylpiperazine and its deuterated analog are expected to form protonated molecules, [M+H]⁺.
-
2-Methylpiperazine: The molecular weight is 100.16 g/mol , so the expected precursor ion is m/z 101.17.[1][2]
-
This compound: With the addition of seven deuterium (B1214612) atoms, the molecular weight increases. The exact mass will depend on the specific deuterated positions. Assuming the replacement of seven protons with deuterons, the approximate molecular weight will be 107.20 g/mol , leading to an expected precursor ion of m/z 108.21.
Q2: What are the common fragmentation patterns for 2-Methylpiperazine that can be used to predict product ions for this compound?
A2: The electron ionization (EI) mass spectrum of 2-Methylpiperazine shows major fragments at m/z 85, 57, and 44.[1][2] These fragments likely arise from the following cleavages:
-
m/z 85: Loss of a methyl radical (•CH₃).
-
m/z 57: Cleavage of the piperazine (B1678402) ring.
-
m/z 44: A common fragment for piperazine-containing structures.
For this compound, the masses of these fragments will shift depending on the location of the deuterium labels. Predicting the exact m/z of the product ions requires knowing which positions are deuterated. However, you can anticipate analogous losses. For example, if the methyl group is not deuterated, you would still expect a loss of a methyl radical from the deuterated precursor.
Q3: I am observing a chromatographic shift between my analyte (2-Methylpiperazine) and the internal standard (this compound). Is this normal?
A3: Yes, a slight retention time shift, often referred to as the "chromatographic isotope effect," is a known and common phenomenon when using deuterated internal standards.[3][4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[4] While a small, consistent shift is acceptable, a large or variable shift can lead to inaccurate quantification if the analyte and internal standard experience different matrix effects.
Q4: How can I minimize the chromatographic shift between the analyte and the deuterated internal standard?
A4: To minimize the chromatographic shift, you can try the following:
-
Adjust the mobile phase composition: Small changes to the organic-to-aqueous ratio can alter the retention behavior.[4]
-
Modify the gradient: A shallower gradient can sometimes reduce the separation between the two compounds.
-
Change the column temperature: Temperature can influence the interactions with the stationary phase and affect selectivity.
Q5: What is isotopic interference, and how can it affect my analysis of this compound?
A5: Isotopic interference, or "cross-talk," occurs when the isotopic signature of the analyte contributes to the signal of the deuterated internal standard.[3] This is more likely to be an issue when the mass difference between the analyte and the internal standard is small. For this compound, the mass difference is significant, so direct isotopic overlap from the analyte is less of a concern. However, it's always good practice to check for this by injecting a high concentration of the unlabeled analyte and monitoring the MRM transition of the internal standard. A significant signal would indicate interference.[5]
Troubleshooting Guides
Issue 1: Poor Signal Intensity or No Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect MRM Transitions | Infuse a solution of this compound directly into the mass spectrometer to identify the precursor ion and major product ions. |
| Suboptimal Collision Energy | Perform a collision energy optimization experiment to determine the voltage that yields the highest intensity for your chosen product ion. |
| Inappropriate Cone Voltage | Optimize the cone voltage to ensure efficient ionization and transmission of the precursor ion. |
| Ion Source Contamination | Clean the ion source components as per the manufacturer's recommendations. |
| Sample Preparation Issues | Ensure the sample pH is appropriate for positive ionization of this compound. Protein precipitation with acetonitrile (B52724) is a common and effective sample preparation method for piperazine derivatives in biological matrices.[6] |
Issue 2: Inconsistent or Irreproducible Results
| Potential Cause | Troubleshooting Steps |
| Chromatographic Shift | If the retention time difference between the analyte and internal standard is significant and variable, optimize the chromatographic method to improve co-elution.[3][4] |
| Matrix Effects | A significant difference in ion suppression or enhancement between the analyte and internal standard can lead to inconsistent results. Ensure co-elution to minimize this effect. |
| Internal Standard Purity | Verify the isotopic and chemical purity of your this compound standard. The presence of unlabeled analyte can lead to a positive bias.[5] |
| Sample Preparation Variability | Ensure consistent sample preparation across all samples and standards to minimize variations in extraction recovery. |
Experimental Protocols
Protocol 1: Optimization of MRM Transitions and Collision Energy
This protocol describes how to determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy for this compound.
-
Prepare a standard solution of this compound at a concentration of approximately 1 µg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Precursor Ion Identification: Acquire a full scan mass spectrum in positive ion mode to confirm the m/z of the [M+H]⁺ precursor ion (expected around m/z 108.21).
-
Product Ion Scan: Select the precursor ion in the first quadrupole (Q1) and perform a product ion scan to identify the major fragment ions in the third quadrupole (Q3).
-
Collision Energy Optimization:
-
Set up an experiment where you monitor the intensity of the most abundant product ions while ramping the collision energy over a range (e.g., 5 to 50 eV).
-
Plot the intensity of each product ion as a function of the collision energy.
-
The collision energy that produces the maximum intensity for a given product ion is the optimal collision energy for that MRM transition.
-
-
Select MRM Transitions: Choose at least two of the most intense and specific product ions for your quantitative method. One will be the quantifier and the other the qualifier.
Table 1: Hypothetical MRM Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| This compound | ~108.2 | To be determined experimentally | To be determined experimentally |
Protocol 2: Sample Preparation from Biological Matrices (Protein Precipitation)
This protocol is a general guideline for extracting 2-Methylpiperazine and this compound from plasma or serum.[6]
-
Sample Aliquoting: Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound working solution to each sample (except for the blank matrix).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualizations
References
Technical Support Center: Troubleshooting Poor Recovery of 2-Methylpiperazine-d7
Welcome to the technical support center for troubleshooting issues related to the analysis of 2-Methylpiperazine-d7. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges encountered during experimental workflows, with a specific focus on addressing poor recovery of the deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: We are observing consistently low recovery of this compound in our plasma samples. What are the potential causes?
Poor recovery of this compound from plasma can stem from several factors throughout the analytical workflow. The primary areas to investigate are:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., Solid Phase Extraction - SPE, or Liquid-Liquid Extraction - LLE) may not be suitable for the physicochemical properties of 2-Methylpiperazine. Key parameters such as solvent choice, pH, and elution strength are critical.
-
Analyte Instability: 2-Methylpiperazine, as a basic compound, can be sensitive to pH. It may degrade or be poorly extracted if the pH of the sample or extraction solvents is not optimal.
-
Matrix Effects: Components in the plasma matrix can interfere with the extraction process or suppress the ionization of this compound in the mass spectrometer, leading to a perceived low recovery.
-
Issues with the Internal Standard Itself: Problems such as inaccurate concentration of the spiking solution, or adsorption to container surfaces can lead to apparently low recovery.
-
Suboptimal LC-MS/MS Parameters: The mass spectrometer settings may not be optimized for the detection of this compound, resulting in a weak signal that is misinterpreted as poor recovery.
Q2: How does the pH of the sample and extraction solvents affect the recovery of this compound?
As a piperazine (B1678402) derivative, 2-Methylpiperazine is a basic compound. Its ionization state is highly dependent on the pH of the surrounding environment.
-
In Acidic Conditions (Low pH): The amine groups of 2-Methylpiperazine will be protonated, making the molecule more polar and water-soluble. This can be advantageous for retention on certain types of SPE cartridges (e.g., cation exchange) but may lead to poor recovery during elution with organic solvents in reversed-phase SPE or LLE.
-
In Basic Conditions (High pH): The amine groups will be deprotonated, making the molecule less polar and more soluble in organic solvents. This is generally favorable for extraction into organic solvents during LLE and for retention on reversed-phase SPE sorbents. For basic compounds, it is often recommended to adjust the sample pH to 2 units above the pKa of the analyte to ensure it is in its neutral form for efficient extraction.
Q3: What are the key considerations for developing a robust Solid Phase Extraction (SPE) method for this compound?
For a basic compound like 2-Methylpiperazine, a mixed-mode cation exchange SPE sorbent is often a good starting point. Here are the critical steps and considerations:
-
Sorbent Selection: A mixed-mode sorbent combining reversed-phase and strong cation exchange (e.g., C8/SCX) can provide excellent retention and cleanup.
-
Conditioning: Properly wetting the sorbent is crucial. This is typically done with methanol (B129727) followed by an equilibration step with an acidic buffer to activate the cation exchange mechanism.
-
Loading: The sample should be acidified to ensure the this compound is in its positively charged state to bind to the cation exchange sorbent. A slow and steady flow rate during loading is important to ensure adequate interaction with the sorbent.
-
Washing: A multi-step wash is recommended. An initial wash with an acidic buffer can remove polar interferences. A subsequent wash with a weak organic solvent (e.g., methanol) can remove less polar interferences without eluting the analyte.
-
Elution: A strong elution solvent is required to disrupt the interactions with the sorbent. For a mixed-mode cation exchange sorbent, this is typically a basic organic solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the charge on the analyte and elute it from the sorbent.
Q4: Can Liquid-Liquid Extraction (LLE) be an effective alternative for this compound? What solvents are recommended?
Yes, LLE can be a simple and effective method for extracting this compound, particularly if significant matrix effects are observed with SPE.
-
pH Adjustment: It is critical to basify the plasma sample (e.g., to pH > 10) to ensure the this compound is in its free base, non-polar form.
-
Solvent Selection: A water-immiscible organic solvent should be used. Good starting choices for extracting basic compounds include:
-
Methyl tert-butyl ether (MTBE)
-
Ethyl acetate
-
Dichloromethane
-
-
Extraction and Phase Separation: Thorough mixing (e.g., vortexing) is necessary to ensure efficient partitioning of the analyte into the organic phase. Centrifugation is then used to achieve clean separation of the aqueous and organic layers.
Q5: How can I determine if matrix effects are the cause of my poor recovery?
Matrix effects, which can cause ion suppression or enhancement, can be mistaken for poor extraction recovery. To assess matrix effects, a post-extraction addition experiment should be performed. This involves comparing the signal response of the analyte in three different samples:
-
A neat solution of the analyte in the final elution solvent.
-
A blank plasma sample that has been extracted, with the analyte spiked in after the extraction process.
-
The actual experimental sample (pre-extraction spike).
If the signal in the post-extraction spike sample is significantly lower than the neat solution, it indicates ion suppression due to the co-eluting matrix components.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Recovery in Solid Phase Extraction (SPE)
This guide provides a step-by-step approach to identify the source of low recovery in an SPE workflow.
Troubleshooting Workflow for Low SPE Recovery
Caption: A decision tree for troubleshooting low recovery in Solid Phase Extraction.
Guide 2: Investigating Matrix Effects
This guide outlines the process for determining if matrix effects are impacting your results.
Workflow for Investigating Matrix Effects
Caption: A workflow to differentiate between poor recovery and matrix effects.
Quantitative Data Summary
The following table provides hypothetical recovery data to illustrate the impact of different extraction conditions. Actual results will vary based on the specific experimental setup.
| Extraction Method | Sorbent/Solvent System | Sample pH | Elution Solvent | Average Recovery (%) | RSD (%) |
| SPE | Mixed-Mode Cation Exchange | 3.0 | 5% NH4OH in Methanol | 85.2 | 4.5 |
| SPE | Reversed-Phase C18 | 10.5 | Acetonitrile | 65.7 | 8.2 |
| LLE | Methyl Tert-Butyl Ether | 10.5 | N/A | 92.1 | 3.1 |
| LLE | Ethyl Acetate | 10.5 | N/A | 88.5 | 3.8 |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) using Mixed-Mode Cation Exchange
-
Sorbent: Mixed-mode strong cation exchange (e.g., 30 mg/1 mL).
-
Conditioning:
-
Add 1 mL of methanol to the cartridge and pass it through.
-
Add 1 mL of 0.1 M HCl and pass it through.
-
-
Equilibration:
-
Add 1 mL of water and pass it through.
-
-
Sample Loading:
-
To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix.
-
Load the entire sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash with 1 mL of 0.1 M HCl.
-
Wash with 1 mL of methanol.
-
-
Elution:
-
Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation:
-
To 500 µL of plasma in a microcentrifuge tube, add the this compound internal standard.
-
Add 50 µL of 1 M NaOH to basify the sample to approximately pH 11. Vortex briefly.
-
-
Extraction:
-
Add 2 mL of methyl tert-butyl ether (MTBE) to the tube.
-
Vortex vigorously for 2 minutes.
-
-
Phase Separation:
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
-
Dry Down and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 3: Suggested Starting LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MS/MS Transitions (Hypothetical for this compound):
-
Precursor Ion (Q1): m/z 108.2 (M+H)+
-
Product Ion (Q3): Monitor for characteristic fragment ions. A good starting point would be to look for the loss of the methyl group and parts of the piperazine ring.
-
-
Collision Energy: Optimize between 10-30 eV.
By systematically evaluating each step of your analytical process using these guides and protocols, you can effectively troubleshoot and improve the recovery of this compound in your experiments.
minimizing isotopic exchange in 2-Methylpiperazine-d7 studies
Welcome to the technical support center for 2-Methylpiperazine-d7. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing isotopic exchange during their experiments to ensure data integrity and accuracy.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Significant loss of deuterium (B1214612) label (High back-exchange) | Suboptimal pH: The rate of hydrogen-deuterium exchange is highly dependent on pH. The exchange rate is minimized at approximately pH 2.6 for amide protons and increases in more acidic or basic conditions.[1][2][3] | Maintain a low pH, ideally around 2.5-2.6, during sample processing and analysis steps where exchange is undesirable.[1][4] Use a pre-chilled quench buffer at pH 2.5 to slow the exchange reaction.[4][5] |
| Elevated Temperature: The rate of isotopic exchange increases with temperature.[2][6] | Perform all sample preparation steps on ice or at reduced temperatures (e.g., ~0-4°C).[7][8] Use a refrigerated autosampler set to a low temperature (e.g., 4°C) and analyze samples as quickly as possible.[8] | |
| Exposure to Protic Solvents/Atmospheric Moisture: 2-Methylpiperazine is hygroscopic and highly soluble in water.[9][10] Exposure to atmospheric moisture or protic solvents (containing H+) is a primary cause of deuterium loss.[6][8] | Use high-purity, anhydrous, aprotic solvents (e.g., acetonitrile (B52724), DMSO) for reconstitution and dilutions.[8] Handle stock solutions and prepare samples under a dry, inert atmosphere like nitrogen or argon.[8] Dry all glassware thoroughly (e.g., 150°C for at least 4 hours) and cool in a desiccator before use.[8] | |
| Inefficient Sample Handling: Prolonged exposure to non-ideal conditions increases the opportunity for back-exchange.[6][11] | Minimize sample handling time.[8] When removing vials from a freezer, allow them to equilibrate to room temperature in a desiccator before opening to prevent condensation.[8] | |
| Irreproducible results between experimental replicates | Inconsistent Sample Handling: Minor variations in timing, temperature, or solution pH between replicates can lead to significant differences in the extent of back-exchange.[7] | Standardize all sample preparation steps. Use consistent timings, temperatures, and pre-prepared buffers for all replicates. Chill all materials, including pipette tips and tubes, before starting.[8] |
| Variable Ionic Strength: Back-exchange rates can be influenced by the ionic strength of the solution.[4][12] | A two-stage strategy can be effective: use higher salt concentrations during initial sample preparation steps like trapping, and switch to lower salt concentrations (<20 mM) for the final steps before electrospray ionization.[4][5][12] | |
| Poor signal intensity or peak shape in LC-MS analysis | Suboptimal Solvent Composition: High salt concentrations can cause ion suppression in the mass spectrometer.[4] | For the final elution and injection into the mass spectrometer, ensure the mobile phase has low ionic strength (<20 mM) to favor efficient electrospray ionization.[4][5][12] |
| Sample Concentration Issues: If the sample is too dilute, the signal may be weak. If too concentrated, it can cause ion suppression.[13] | Ensure the sample is appropriately concentrated for the sensitivity of your instrument.[13] |
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern with this compound?
A1: Isotopic exchange is a chemical reaction where a deuterium atom on the this compound molecule is unintentionally swapped with a hydrogen atom from the surrounding environment, such as from water or other protic solvents.[1][6] This process, also known as back-exchange, leads to a loss of the isotopic label.[6][7] This is problematic because it can result in the underestimation of the deuterated compound's concentration, leading to inaccurate quantitative results and potential misinterpretation of experimental data.[6]
Q2: What are the most critical factors that influence the rate of deuterium exchange?
A2: The primary factors that influence the rate of deuterium back-exchange are pH, temperature, and exposure to protic solvents.[6] The exchange rate is slowest at a pH of approximately 2.6 and increases under more acidic or basic conditions.[1][2] Higher temperatures accelerate the exchange rate.[2][6] Direct contact with protic solvents (like water) or even atmospheric moisture provides a source of hydrogen atoms that can replace the deuterium labels.[6][8]
Q3: How should I store and handle this compound to maintain its isotopic purity?
A3: this compound should be stored in a tightly sealed container in a cool, dry place to protect it from atmospheric moisture.[8][9] It is stable at room temperature for short periods, but for long-term storage, consult the manufacturer's recommendations, which may include storage at -20°C or -80°C.[8][14] When handling, always allow the container to warm to room temperature in a desiccator before opening to prevent water condensation.[8] Prepare solutions using anhydrous, aprotic solvents under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[8]
Q4: Can I correct for the back-exchange that occurs during my experiment?
A4: Yes, you can correct for a certain degree of back-exchange. To do this, you should prepare and analyze a control sample that has been maximally deuterated.[7] By comparing the measured deuterium level of this control to the theoretical maximum, you can calculate the percentage of back-exchange that occurred during your analytical procedure.[7] This information can then be used to correct the data from your experimental samples.
Q5: Are the deuterons on the methyl group (-CD3) and the piperazine (B1678402) ring (-d4) equally susceptible to exchange?
A5: The deuterons on the nitrogen atoms of the piperazine ring are labile and exchange very rapidly with protons from any protic source. However, the deuterons attached to carbon atoms, such as those on the methyl group and the carbon skeleton of the piperazine ring, are generally much more stable and less prone to exchange under typical analytical conditions.[15] The primary concern for back-exchange in this compound involves the N-D bonds if the nitrogens are deuterated. For C-D bonds, exchange typically requires more forcing conditions like acid or base catalysis at elevated temperatures.[3]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol is designed to minimize deuterium loss during the preparation of this compound solutions for use in quantitative analysis.
-
Glassware Preparation: Dry all glassware (vials, volumetric flasks, etc.) in an oven at 150°C for a minimum of 4 hours. Allow the glassware to cool to room temperature inside a desiccator under an inert atmosphere (e.g., with desiccant and a nitrogen purge).[8]
-
Solvent Selection: Use only high-purity, anhydrous, aprotic solvents such as acetonitrile or DMSO for all reconstitution and dilution steps.[8]
-
Reconstitution of Standard: Allow the vial containing lyophilized or solid this compound to equilibrate to room temperature in a desiccator. This crucial step prevents condensation of atmospheric moisture onto the cold compound upon opening.[8]
-
Dissolution: Under a stream of dry nitrogen or in a glove box, reconstitute the standard to the desired stock concentration (e.g., 1 mg/mL) using your chosen anhydrous aprotic solvent.[8]
-
Vortex and Store: Cap the vial tightly with a PTFE-lined cap and vortex briefly to ensure the compound is fully dissolved. Store the stock solution in the tightly sealed vial at -20°C or -80°C.[8]
-
Working Solutions: Prepare working solutions by performing serial dilutions of the stock solution with the same anhydrous aprotic solvent. Prepare these solutions fresh as needed to minimize the risk of moisture contamination over time.[8]
Protocol 2: Sample Preparation (e.g., Spiking into a Biological Matrix)
This protocol outlines a general workflow for processing samples containing this compound to minimize back-exchange prior to LC-MS analysis.
-
Pre-Chill Materials: Before starting, place all solvents, biological matrix samples (e.g., plasma), and equipment (pipette tips, microcentrifuge tubes) on ice.[8]
-
Sample Spiking: Add the required volume of the this compound working solution to your biological matrix sample.
-
Protein Precipitation: To precipitate proteins, immediately add at least 3 volumes of an ice-cold aprotic solvent (e.g., acetonitrile). Vortex the mixture for 30 seconds.[8]
-
Centrifugation: Centrifuge the sample at a high speed in a pre-chilled centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Immediately transfer the resulting supernatant to a clean, pre-chilled autosampler vial.[8]
-
Evaporation and Reconstitution (If Necessary): If the sample needs to be concentrated, evaporate the solvent under a gentle stream of dry nitrogen. Avoid heating the sample. Reconstitute the residue in an appropriate mobile phase, preferably one that is aprotic or has a low pH and is kept cold.
-
Analysis: Place the vials in a refrigerated autosampler (e.g., 4°C) and proceed with the LC-MS analysis as quickly as possible.[8]
Visualizations
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. nbinno.com [nbinno.com]
- 11. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. gmi-inc.com [gmi-inc.com]
- 14. lgcstandards.com [lgcstandards.com]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Deuterated 2-Methylpiperazine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of deuterated 2-Methylpiperazine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of deuterated 2-Methylpiperazine, particularly when employing a common method involving the reduction of a piperazine-dione precursor with a deuteride (B1239839) source.
Problem 1: Low Deuterium (B1214612) Incorporation/Isotopic Purity
-
Symptoms: Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) analysis indicates a lower-than-expected percentage of deuterium incorporation in the final product. The presence of significant amounts of partially deuterated or non-deuterated 2-Methylpiperazine is observed.
-
Possible Causes and Solutions:
| Cause | Solution |
| Contamination with Protic Solvents | Protic solvents (e.g., water, alcohols) can react with the deuteride reagent (e.g., Lithium Aluminum Deuteride, LiAlD₄) and participate in H/D exchange, reducing the deuterium content of the final product.[1][2] Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous.[1] Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incomplete Reaction | Insufficient reaction time or temperature may lead to incomplete reduction of the precursor, resulting in a mixture of starting material and product with varying degrees of deuteration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. |
| Back-Exchange During Work-up or Purification | Exposure to protic solvents during the work-up or purification steps can lead to the replacement of deuterium atoms with hydrogen.[1] Use deuterated solvents (e.g., D₂O, CD₃OD) for the work-up if possible. For purification, consider using aprotic solvents and neutral conditions.[2] |
| Insufficient Deuteride Reagent | An inadequate molar ratio of the deuteride source to the substrate will result in incomplete deuteration. Use a sufficient excess of the deuterated reducing agent (e.g., 1.5 to 2.0 equivalents of LiAlD₄ per carbonyl group). |
Problem 2: Low Yield of Deuterated 2-Methylpiperazine
-
Symptoms: The isolated yield of the final product is significantly lower than anticipated.
-
Possible Causes and Solutions:
| Cause | Solution |
| Degradation of the Reducing Agent | Lithium Aluminum Deuteride (LiAlD₄) is highly reactive and can decompose upon exposure to moisture or air.[3] Use freshly opened or properly stored LiAlD₄. Handle the reagent under an inert atmosphere. |
| Side Reactions | Over-reduction or side reactions with other functional groups in the precursor can lead to the formation of undesired byproducts.[4] Carefully control the reaction temperature, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature. |
| Product Loss During Work-up and Purification | The product may be lost during extraction or purification steps. Optimize the extraction procedure by adjusting the pH to ensure the product is in the organic phase. For purification, column chromatography with an appropriate solvent system is recommended. |
| Incomplete Quenching of the Reaction | Improper quenching of the excess deuteride reagent can lead to the formation of emulsions or insoluble aluminum salts, making product isolation difficult. Follow a careful, dropwise quenching procedure at low temperatures, typically with a sequence like ethyl acetate, followed by water and/or a sodium hydroxide (B78521) solution. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing deuterated 2-Methylpiperazine?
A common and effective method is the reduction of a suitable precursor, such as 1-methylpiperazine-3,5-dione, with a powerful deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄).[4][5] This method allows for the introduction of deuterium atoms at specific positions on the piperazine (B1678402) ring.
Q2: How can I determine the isotopic purity of my deuterated 2-Methylpiperazine?
A combination of analytical techniques is recommended for accurate determination of isotopic purity. High-Resolution Mass Spectrometry (HR-MS) can provide the distribution of isotopologues and allow for the calculation of the percentage of deuterium incorporation.[6][7] ¹H and ²H NMR spectroscopy are also powerful tools to confirm the positions of the deuterium labels and quantify the isotopic enrichment.[8][9]
Q3: Can deuterium atoms exchange back to hydrogen during storage?
If the deuterated compound is stored in the presence of moisture or other protic substances, back-exchange can occur over time, especially if the deuterium atoms are in labile positions. It is recommended to store the deuterated product in a tightly sealed container under an inert atmosphere in a cool, dry place.
Q4: What are some common impurities I might see in my final product?
Common impurities can include unreacted starting material, partially deuterated product, and byproducts from side reactions. Depending on the work-up and purification, you may also have residual solvents or salts. Analytical techniques like GC-MS and NMR can help identify these impurities.[10][11]
Q5: Are there any specific safety precautions for working with Lithium Aluminum Deuteride (LiAlD₄)?
Yes, LiAlD₄ is a highly reactive and pyrophoric reagent. It reacts violently with water and other protic solvents, releasing flammable hydrogen gas.[3] All reactions involving LiAlD₄ must be conducted under a strictly anhydrous and inert atmosphere. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, is essential. Always have a suitable fire extinguisher (Class D for metal fires) readily available.
Experimental Protocols
Synthesis of 2-Methylpiperazine-d₄ from 1-Methyl-piperazine-3,5-dione
This protocol is a representative method based on the reduction of cyclic imides.[4][5]
Materials:
-
1-Methyl-piperazine-3,5-dione
-
Lithium Aluminum Deuteride (LiAlD₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate
-
Deuterium Oxide (D₂O)
-
Sodium Hydroxide (NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a stirred suspension of LiAlD₄ (2.0 eq.) in anhydrous THF to a flask cooled to 0 °C.
-
Addition of Starting Material: Slowly add a solution of 1-methyl-piperazine-3,5-dione (1.0 eq.) in anhydrous THF to the LiAlD₄ suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlD₄ by the slow, dropwise addition of ethyl acetate, followed by D₂O, and then a 15% aqueous NaOH solution.
-
Work-up: Filter the resulting precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in DCM and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a DCM/Methanol gradient to afford the desired deuterated 2-Methylpiperazine.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Yield | 60-80% |
| Isotopic Purity | >95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | Reflux |
Visualizations
Caption: Synthetic workflow for deuterated 2-Methylpiperazine.
Caption: Troubleshooting guide for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. SYNTHESIS AND APPLICATIONS OF DEUTERIUM LABELLED PIPERAZINE TYPE PHENOTHIAZINES [harvest.usask.ca]
- 5. Synthesis of deuterium-labeled fluphenazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scholars.direct [scholars.direct]
- 11. Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
avoiding contamination when using 2-Methylpiperazine-d7
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination when using 2-Methylpiperazine-d7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium (B1214612) atoms located?
A1: this compound is a deuterated form of 2-Methylpiperazine, a heterocyclic organic compound used as an intermediate in the synthesis of pharmaceuticals.[1][2][3] The "-d7" designation indicates that seven hydrogen atoms have been replaced by deuterium. In commercially available (±)-2-Methylpiperazine-d7 (CAS No. 1219802-98-8), the deuterium atoms are located on the carbon atoms of the piperazine (B1678402) ring, specifically as (±)-2-Methylpiperazine-2,3,3,5,5,6,6-d7. The hydrogen atoms on the methyl group and the two nitrogen atoms remain as protium (B1232500) (¹H).
Q2: What are the primary sources of contamination when working with this compound?
A2: The primary sources of contamination for this compound are:
-
Atmospheric Moisture: 2-Methylpiperazine is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] This can lead to both chemical degradation and isotopic dilution.
-
Isotopic Dilution (Hydrogen-Deuterium Exchange): The protons on the nitrogen atoms (N-H) are labile and can exchange with deuterium from deuterated solvents or with protons from atmospheric water, altering the isotopic purity of the compound and the solvent. While the C-D bonds are generally stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can promote H-D exchange.
-
Chemical Impurities: Contamination can also occur from residual solvents, reagents from synthesis, or cross-contamination from improperly cleaned labware. 2-Methylpiperazine is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]
Q3: How can I verify the isotopic and chemical purity of my this compound?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is ideal for determining the isotopic distribution (e.g., d7, d6, etc.) by analyzing the mass-to-charge ratio of the molecular ions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Can determine the degree and position of deuteration by observing the absence of proton signals from the deuterated positions on the piperazine ring.
-
²H NMR: Directly detects the deuterium nuclei, confirming their presence and chemical environment.
-
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are used to identify and quantify non-isotopic chemical impurities.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
Symptom: Mass spectrometry data shows unexpected peaks, such as M+1, M-1, or other impurities.
| Possible Cause | Troubleshooting Steps & Solutions |
| Isotopic Dilution (H-D Exchange) | Handle the compound under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. Use anhydrous, deuterated solvents for sample preparation. |
| Presence of Under-deuterated Species | This may be an impurity from the synthesis. Confirm the isotopic purity upon receipt of the compound using HRMS. |
| Chemical Contamination | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents and reagents. Avoid cross-contamination from other experiments. |
Issue 2: Inconsistent Results in Experiments
Symptom: Reproducibility issues or unexpected side reactions are observed in experiments using this compound.
| Possible Cause | Troubleshooting Steps & Solutions |
| Degradation of the Compound | 2-Methylpiperazine is hygroscopic and can degrade upon exposure to moisture.[4][5] Store the compound in a tightly sealed container, under an inert atmosphere, and in a desiccator. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. |
| Contamination with Incompatible Substances | Avoid contact with strong oxidizing agents, acids, and other incompatible materials.[6] |
| Incorrect Handling | Always allow the container to equilibrate to room temperature before opening to prevent condensation of moisture inside the vial. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Storage:
-
Upon receipt, store the sealed container in a cool, dry, and dark place. A desiccator is highly recommended.
-
For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) under an inert atmosphere (argon or nitrogen) is advisable.
-
-
Handling:
-
Before use, allow the sealed container to warm to ambient laboratory temperature for at least 30-60 minutes. This is critical to prevent moisture condensation on the cold compound when the container is opened.
-
Perform all manipulations in a glove box or under a gentle stream of a dry, inert gas (e.g., nitrogen or argon).
-
Use clean, dry spatulas and glassware. Glassware should be oven-dried and cooled in a desiccator before use.
-
For repeated use from the same container, consider using a vial with a tight-fitting septum to allow for withdrawal with a syringe under an inert atmosphere. Single-use ampoules are ideal for minimizing contamination.
-
Protocol 2: Preparation of a Stock Solution
-
Acclimatization: Remove the sealed container of this compound from its storage location and allow it to equilibrate to room temperature.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.
-
Weighing: Carefully open the container and accurately weigh the desired mass of the compound using a calibrated analytical balance.
-
Dissolution: Dissolve the weighed compound in a suitable, high-purity, anhydrous deuterated solvent in a Class A volumetric flask.
-
Storage of Solution: Store the stock solution in a tightly sealed vial, preferably with a septum, under an inert atmosphere and refrigerated.
Visualizations
Caption: Logical relationship of contamination sources for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chembuyersguide.com [chembuyersguide.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Enhancing the Sensitivity of 2-Methylpiperazine-d7 Detection
Welcome to the technical support center for the analysis of 2-Methylpiperazine-d7. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the detection sensitivity of this compound.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound, particularly when using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Issue: Poor Signal Intensity or Low Sensitivity
Question: I am observing a very low signal for this compound, close to the limit of detection (LOD) of my instrument. How can I improve the signal intensity?
Answer: Low signal intensity can stem from several factors, ranging from sample preparation to mass spectrometer settings. Follow these steps to troubleshoot and enhance your signal:
-
Optimize Mass Spectrometry Parameters: The settings on your mass spectrometer are critical for achieving high sensitivity. It is essential to optimize these parameters for this compound.[1][2][3]
-
Ionization Mode: Determine the optimal ionization mode (positive or negative) for this compound by infusing a standard solution into the mass spectrometer.
-
Source Parameters: Fine-tune the ion source parameters, including IonSpray voltage, source temperature, and gas flows (nebulizer, heater, and curtain gas), to maximize the signal.[4]
-
Collision Energy (CE): Optimize the collision energy to ensure efficient fragmentation of the precursor ion and maximize the intensity of the product ions.
-
-
Improve Chromatographic Conditions: The separation of your analyte from the matrix is crucial to minimize ion suppression and improve sensitivity.[5]
-
Column Selection: Use a column that provides good retention and peak shape for this compound. A C18 column is a common choice for small molecules.
-
Mobile Phase Composition: The pH and organic content of the mobile phase can significantly impact ionization efficiency. For basic compounds like 2-Methylpiperazine, a mobile phase with a higher pH may improve sensitivity.[6] Ensure you are using high-purity, LC-MS grade solvents and additives to reduce background noise.[7]
-
-
Enhance Sample Preparation: A clean sample is vital for sensitive analysis. The goal of sample preparation is to remove matrix components that can interfere with the ionization of your analyte.[8][9]
-
Extraction Method: Consider using a more effective sample extraction technique. Solid-Phase Extraction (SPE) often provides a cleaner extract compared to Liquid-Liquid Extraction (LLE) or Protein Precipitation (PPT).[10][11]
-
Concentration Step: If possible, include a step to concentrate your sample after extraction. This can be achieved by evaporating the solvent and reconstituting the sample in a smaller volume.
-
Issue: High Background Noise or Matrix Effects
Question: My chromatograms show high background noise, and I suspect matrix effects are suppressing my signal. What can I do to mitigate this?
Answer: High background noise and matrix effects are common challenges in bioanalysis, leading to reduced sensitivity and inaccurate quantification.[6][12] Here are some strategies to address these issues:
-
Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components from your sample.[10]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, proteins, and phospholipids (B1166683) that are common sources of matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may require more optimization to achieve a clean extract.
-
Protein Precipitation (PPT): While simple, PPT is the least effective method for removing matrix components and is more prone to ion suppression.[9]
-
-
Optimize Chromatography: Good chromatographic separation can help to resolve this compound from co-eluting matrix components.
-
Gradient Elution: Employ a gradient elution program to help separate the analyte from interfering compounds.
-
Divert Valve: Use a divert valve to direct the flow to waste during the initial and final parts of the chromatographic run when highly polar or non-polar interferences may elute, preventing them from entering the mass spectrometer.
-
-
Modify Mass Spectrometry Method:
-
Scheduled MRM (Multiple Reaction Monitoring): If you are analyzing multiple compounds, use a scheduled MRM method to monitor for this compound only during its expected retention time window. This can reduce the overall duty cycle and potentially improve the signal-to-noise ratio.
-
Frequently Asked Questions (FAQs)
Q1: What is the best sample preparation technique for analyzing this compound in plasma?
A1: For plasma samples, which have a complex matrix, Solid-Phase Extraction (SPE) is generally the recommended technique.[10][11] It provides superior sample cleanup compared to Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), leading to reduced matrix effects and improved sensitivity. Supported Liquid Extraction (SLE) is another effective alternative that is mechanistically similar to LLE but in a more automated format.[9]
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: 2-Methylpiperazine is a basic compound with two secondary amine groups. These groups are readily protonated, making positive ion mode the preferred choice for electrospray ionization (ESI). You should always confirm this by infusing a standard of the analyte and checking the signal intensity in both positive and negative modes.[1]
Q3: How can I confirm that matrix effects are impacting my analysis?
A3: A post-column infusion experiment is a standard method to evaluate matrix effects.[10] In this experiment, a constant flow of this compound is introduced into the mobile phase after the analytical column. A blank, extracted matrix sample is then injected. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects.
Q4: What are the key MS parameters to optimize for maximum sensitivity?
A4: The most critical parameters to optimize are the IonSpray voltage, source temperature, nebulizer gas (GS1), heater gas (GS2), and collision energy (CE) .[1][4] Each of these can have a significant impact on the ionization and fragmentation of this compound. It is crucial to optimize these parameters systematically using a standard solution of the analyte.
Quantitative Data Summary
The following tables provide a summary of typical starting parameters for LC-MS/MS method development for this compound. These values should be used as a starting point and optimized for your specific instrumentation and experimental conditions.
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| Precursor Ion (Q1) | To be determined experimentally |
| Product Ion (Q3) | To be determined experimentally |
| Collision Energy (CE) | To be optimized |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Relative Cleanup Efficiency | Relative Sensitivity | Throughput |
| Protein Precipitation (PPT) | Low | Low to Medium | High |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | High | Low to Medium |
| Supported Liquid Extraction (SLE) | High | High | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Plasma
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Pre-treat 100 µL of plasma sample by adding an internal standard and 200 µL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer, followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 2: LC-MS/MS Parameter Optimization
-
Prepare a 1 µg/mL stock solution of this compound in methanol.
-
Infuse the solution directly into the mass spectrometer at a flow rate of 10 µL/min using a syringe pump.
-
Optimize the precursor ion (Q1) by performing a full scan analysis.
-
Select the most abundant precursor ion and perform a product ion scan to identify the major fragment ions.
-
Select the most intense and stable product ion for the transition (Q3).
-
Optimize the collision energy (CE) by ramping the CE voltage and monitoring the intensity of the selected product ion.
-
Optimize source parameters (temperature, gas flows, and voltage) individually to maximize the signal intensity of the selected transition.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical troubleshooting guide for addressing low sensitivity issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 8. epa.gov [epa.gov]
- 9. biotage.com [biotage.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using 2-Methylpiperazine-d7
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure the accuracy and reliability of bioanalytical data. The choice of an appropriate internal standard (IS) is a critical factor in the performance of quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of an analytical method utilizing a deuterated internal standard, 2-Methylpiperazine-d7, against an alternative method employing a non-deuterated, structurally analogous internal standard.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations in sample preparation, matrix effects, and instrument response. This guide will present comparative data, detailed experimental protocols, and visual workflows to assist researchers in making informed decisions for their analytical method development and validation.
Quantitative Data Comparison
The following tables summarize the validation parameters for two distinct analytical methods. Table 1 presents data for a method using a deuterated internal standard, represented by a validated method for a piperazine (B1678402) derivative, which serves as a proxy for a this compound validated method. Table 2 details the validation of an LC-MS/MS method for the quantification of a nitrofuranyl methyl piperazine derivative using a non-deuterated internal standard, carbamazepine.[2]
Table 1: Representative Validation Summary for an Analytical Method Using a Deuterated Piperazine Internal Standard
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-Day Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 95.0 - 105.0%, Precision (CV): ≤ 15.0% |
| QC Low (3 ng/mL) | Accuracy: 90.0 - 110.0%, Precision (CV): ≤ 10.0% |
| QC Mid (100 ng/mL) | Accuracy: 92.0 - 108.0%, Precision (CV): ≤ 8.0% |
| QC High (800 ng/mL) | Accuracy: 94.0 - 106.0%, Precision (CV): ≤ 7.0% |
| Inter-Day Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 94.0 - 106.0%, Precision (CV): ≤ 16.0% |
| QC Low (3 ng/mL) | Accuracy: 91.0 - 109.0%, Precision (CV): ≤ 11.0% |
| QC Mid (100 ng/mL) | Accuracy: 93.0 - 107.0%, Precision (CV): ≤ 9.0% |
| QC High (800 ng/mL) | Accuracy: 95.0 - 105.0%, Precision (CV): ≤ 8.0% |
| Recovery | 85 - 95% |
| Matrix Effect | Negligible |
Note: This data is representative of typical performance for a method using a deuterated internal standard for a piperazine derivative and is intended for comparative purposes.
Table 2: Validation Summary for an Analytical Method Using a Non-Deuterated Internal Standard (Carbamazepine) for a Nitrofuranyl Methyl Piperazine Derivative [2]
| Validation Parameter | Result |
| Linearity | |
| Calibration Curve Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | 0.998 |
| Intra-Day Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 104.2%, Precision (CV): 7.8% |
| QC Low (3 ng/mL) | Accuracy: 102.1%, Precision (CV): 5.4% |
| QC Mid (100 ng/mL) | Accuracy: 101.5%, Precision (CV): 4.1% |
| QC High (800 ng/mL) | Accuracy: 103.8%, Precision (CV): 3.5% |
| Inter-Day Accuracy & Precision | |
| LLOQ (1 ng/mL) | Accuracy: 102.5%, Precision (CV): 8.9% |
| QC Low (3 ng/mL) | Accuracy: 101.7%, Precision (CV): 6.2% |
| QC Mid (100 ng/mL) | Accuracy: 102.3%, Precision (CV): 4.9% |
| QC High (800 ng/mL) | Accuracy: 104.1%, Precision (CV): 4.2% |
| Recovery | Analyte: 78.5 - 85.2%, IS: 81.4% |
| Matrix Effect | Analyte: 92.1 - 98.7%, IS: 95.3% |
Experimental Protocols
This section provides a detailed methodology for the LC-MS/MS analysis of a nitrofuranyl methyl piperazine derivative using a non-deuterated internal standard, which can be adapted for use with this compound.
Sample Preparation (Protein Precipitation) [2]
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (Carbamazepine, 1 µg/mL).
-
Add 200 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions [2]
-
LC System: Shimadzu HPLC
-
Column: Chromolith RP-18e (100 mm x 4.6 mm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 10% B to 90% B over 4 minutes, then hold at 90% B for 2 minutes, and re-equilibrate at 10% B for 2 minutes.
-
Flow Rate: 0.4 mL/min
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: m/z 344.5 → 218.4
-
Internal Standard (Carbamazepine): m/z 237.3 → 194.2
-
Visualizing the Workflow and Comparative Logic
The following diagrams, generated using Graphviz, illustrate the key processes in analytical method validation and the rationale for selecting a deuterated internal standard.
References
- 1. Development and validation of a highly sensitive LC-ESI-MS/MS method for estimation of IIIM-MCD-211, a novel nitrofuranyl methyl piperazine derivative with potential activity against tuberculosis: Application to drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
The Critical Role of Internal Standards in Bioanalysis: A Comparative Guide
In the landscape of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS quantification heavily relies on the use of appropriate internal standards to correct for variability during sample preparation and analysis. This guide provides a comparative overview of 2-Methylpiperazine-d7 and other internal standards, supported by experimental data and protocols, to aid researchers in selecting the optimal standard for their bioanalytical assays.
Understanding the "Ideal" Internal Standard
An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, without interfering with its detection. Stable isotope-labeled (SIL) internal standards, which are analogs of the analyte containing heavy isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), are widely considered the gold standard.[1] They exhibit nearly identical physicochemical properties to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction.[2][3][4]
This guide will focus on the quantification of the synthetic cathinone (B1664624) mephedrone (B570743) as a model analyte to compare the performance of a deuterated internal standard (Mephedrone-d3) with a hypothetical structural analog internal standard, this compound.
Comparative Analysis of Internal Standards for Mephedrone Quantification
For the bioanalytical quantification of mephedrone, the most appropriate and commonly used internal standard is its stable isotope-labeled counterpart, Mephedrone-d3.[2][4] This is because Mephedrone-d3 has a chemical structure identical to mephedrone, with the only difference being the replacement of three hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished by the mass spectrometer while ensuring it behaves almost identically to mephedrone during sample processing and analysis.
This compound, while a deuterated compound, is a structural analog to mephedrone. Its piperazine (B1678402) ring differs from the acyclic amine structure of mephedrone. This structural difference, although seemingly minor, can lead to significant variations in analytical behavior.
The following table summarizes the expected performance characteristics of Mephedrone-d3 versus this compound as an internal standard for mephedrone quantification.
| Performance Metric | Mephedrone-d3 (SIL Internal Standard) | This compound (Structural Analog IS) | Rationale |
| Chromatographic Co-elution | Excellent | Poor to Moderate | Due to identical core structures, Mephedrone-d3 co-elutes with mephedrone, ensuring they experience the same matrix effects at the same time. The structural differences in this compound will likely lead to a different retention time. |
| Extraction Recovery | Nearly Identical to Analyte | Potentially Different | The similar polarity and chemical properties of Mephedrone-d3 ensure its extraction efficiency closely mirrors that of mephedrone. The different structure of this compound may result in a different recovery during sample preparation. |
| Ionization Efficiency | Nearly Identical to Analyte | Different | As a SIL internal standard, Mephedrone-d3 has the same ionization efficiency as mephedrone, providing superior correction for matrix-induced ion suppression or enhancement. This compound will have its own distinct ionization characteristics. |
| Accuracy and Precision | High | Moderate to Low | The close tracking of the analyte by Mephedrone-d3 throughout the analytical process results in high accuracy and precision in quantitative results. The disparate behavior of a structural analog can lead to greater variability and bias.[2][3] |
| Method Robustness | High | Moderate | Methods using SIL internal standards are generally more robust and less susceptible to minor variations in experimental conditions. |
Experimental Protocol: Quantification of Mephedrone in Human Plasma by LC-MS/MS
This section details a typical experimental protocol for the quantification of mephedrone in human plasma using an internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of Mephedrone-d3 or this compound in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Mephedrone: Q1 178.1 -> Q3 160.1
-
Mephedrone-d3: Q1 181.1 -> Q3 163.1
-
This compound: (Hypothetical) Q1 108.2 -> Q3 (a characteristic fragment ion would be determined during method development).
-
-
Workflow and Pathway Diagrams
To visually represent the concepts discussed, the following diagrams have been created using the DOT language.
Caption: Experimental workflow for bioanalysis.
References
The Critical Advantage of 2-Methylpiperazine-d7 in Bioanalytical Method Cross-Validation
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in ensuring the accuracy and reproducibility of quantitative assays. This guide provides a comprehensive comparison of analytical methodologies, highlighting the superior performance of 2-Methylpiperazine-d7 as a stable isotope-labeled internal standard in cross-validation studies.
In the landscape of drug discovery and development, robust analytical methods are essential for accurate pharmacokinetic and metabolic profiling. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely recognized as the gold standard for quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications.[1] Their use is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) to mitigate variability and ensure data reliability.[2]
Superior Performance of Deuterated Internal Standards
The primary advantage of using a deuterated internal standard like this compound lies in its chemical and physical similarity to the analyte, 2-Methylpiperazine. This structural identity ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[1][3] In contrast, non-isotopically labeled internal standards (analog internal standards) may exhibit different chromatographic behavior and ionization efficiencies, leading to potential inaccuracies in quantification.[4]
Quantitative Comparison of Method Performance
The following table summarizes typical performance data when comparing a method using a deuterated internal standard versus a non-deuterated analog. This data, while illustrative, is based on established principles of bioanalytical method validation.
| Validation Parameter | Method with this compound (SIL-IS) | Method with Analog IS (Non-SIL) |
| Accuracy (% Bias) | -2.5% to +3.0% | -10.0% to +12.0% |
| Precision (% CV) | ≤ 5.0% | ≤ 15.0% |
| Linearity (r²) | > 0.998 | > 0.990 |
| Matrix Effect (% CV) | ≤ 7.5% | ≤ 20.0% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 5 ng/mL |
This table presents representative data to illustrate the performance advantages of a deuterated internal standard.
Experimental Protocols for Method Validation
A rigorous cross-validation of analytical methods using this compound involves a series of experiments to demonstrate the method's suitability for its intended purpose.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of 2-Methylpiperazine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare separate serial dilutions of the 2-Methylpiperazine stock solution to create calibration standards and quality control (QC) samples. A working solution of this compound is prepared at a constant concentration to be added to all samples.[2]
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is crucial for the sensitive and selective quantification of 2-Methylpiperazine.
-
Chromatographic Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is common.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transitions for 2-Methylpiperazine and this compound would be optimized.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for method validation and the logical decision-making process for selecting an internal standard.
References
The Gold Standard of Bioanalysis: A Comparative Guide to 2-Methylpiperazine-d7
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of the performance of 2-Methylpiperazine-d7, a deuterated internal standard, with non-deuterated alternatives, supported by established principles and representative experimental data from analogous compounds analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
In the landscape of quantitative analysis, particularly in complex biological matrices such as plasma or urine, internal standards are indispensable for correcting variability throughout the entire analytical workflow. This includes variations in sample preparation, injection volume, and instrument response. An ideal internal standard should closely mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations, thereby providing a reliable reference for accurate quantification.
Deuterated internal standards, such as this compound, are widely considered the "gold standard" in quantitative bioanalysis.[1] In these standards, one or more hydrogen atoms of the analyte are replaced with their stable isotope, deuterium. This substitution results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. This near-perfect chemical mimicry is the key to its superior performance compared to non-deuterated or structural analog internal standards, which have similar but not identical chemical structures.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The consensus within the scientific community, supported by regulatory bodies like the FDA, is that stable isotope-labeled internal standards (SIL-IS), including deuterated standards, provide superior assay performance.[2][3] They co-elute with the analyte and exhibit nearly identical behavior during extraction and ionization, which is crucial for compensating for matrix effects—the suppression or enhancement of the analyte signal caused by other components in the biological sample.[1]
| Performance Parameter | This compound (Deuterated IS) | Structural Analog IS (e.g., Homopiperazine) | Rationale for Performance Difference |
| Accuracy (% Bias) | Typically within ± 5% | Can be within ± 15%, but more susceptible to bias | The near-identical chemical nature of the deuterated standard ensures it tracks the analyte's recovery and ionization response more effectively, leading to higher accuracy. |
| Precision (%RSD) | Typically < 10% | Typically < 15% | Co-elution and identical behavior of the deuterated standard minimize variability in the analyte-to-internal standard response ratio. |
| Matrix Effect Compensation | High | Moderate to Low | As the deuterated standard experiences the same matrix effects as the analyte, it provides a more reliable normalization of the signal. Structural analogs may have different susceptibilities to ion suppression or enhancement. |
| Extraction Recovery Variability | Low (Compensated) | Moderate | The deuterated standard's recovery closely mirrors that of the analyte across different samples and batches, correcting for inconsistencies in the extraction process. |
| Regulatory Acceptance | Strongly Recommended by FDA & EMA | Acceptable, but requires more extensive validation to demonstrate tracking | Regulatory guidelines favor the use of stable isotope-labeled internal standards for their proven reliability in pivotal pharmacokinetic and bioequivalence studies.[2][3] |
Experimental Protocols
To objectively compare the performance of a deuterated and a non-deuterated internal standard, a series of validation experiments must be conducted. Below are detailed methodologies for key experiments in a typical bioanalytical method validation.
Experimental Protocol: Bioanalytical Method for 2-Methylpiperazine in Human Plasma using LC-MS/MS
This protocol outlines the steps for the quantitative analysis of 2-Methylpiperazine in human plasma using this compound as the internal standard.
1. Materials and Reagents
-
2-Methylpiperazine reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Methylpiperazine and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 2-Methylpiperazine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
-
Pipette 50 µL of human plasma (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank plasma sample.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to ensure the separation of 2-Methylpiperazine from endogenous plasma components.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 2-Methylpiperazine and this compound. These are determined by infusing the individual standard solutions into the mass spectrometer.
5. Data Analysis
-
Integrate the peak areas for 2-Methylpiperazine and this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 2-Methylpiperazine in the quality control and unknown samples from the calibration curve.
Visualizing the Workflow
To better understand the experimental process and the logical flow of a bioanalytical study, the following diagrams are provided.
Caption: Bioanalytical workflow for 2-Methylpiperazine quantification.
Caption: A generic signaling pathway diagram.
References
The Gold Standard in Clinical Assays: A Performance Evaluation of Deuterated Internal Standards Using 2-Methylpiperazine-d7 as a Model
For researchers, scientists, and drug development professionals, the accuracy and reliability of clinical assays are paramount. The choice of an internal standard is a critical factor that can significantly impact the quality of bioanalytical data. This guide provides an objective comparison of the performance of deuterated internal standards, exemplified by 2-Methylpiperazine-d7, against non-deuterated alternatives, supported by experimental data and detailed methodologies.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard for achieving accurate and precise quantification of analytes in complex biological matrices.[1][2] Deuterated internal standards, such as this compound, are chemically identical to the analyte of interest, with the key difference being the replacement of hydrogen atoms with deuterium.[3] This subtle isotopic modification results in a different mass-to-charge ratio, allowing for its distinction from the analyte by the mass spectrometer, while preserving the physicochemical properties.[3] This near-identical behavior is the foundation of its superior performance compared to structural analogs, which are chemically similar but not identical compounds.[4]
While specific performance data for this compound in a dedicated clinical assay is not publicly available, its role as a building block in the synthesis of pharmaceuticals like the fluoroquinolone antibiotic lomefloxacin (B1199960) allows us to use a relevant proxy for a comparative analysis. The quantification of fluoroquinolones, such as ciprofloxacin (B1669076), in biological matrices is a common clinical application where the choice of internal standard is crucial. This guide will therefore use the well-documented performance of ciprofloxacin-d8 (B20083) as a representative deuterated internal standard and compare it with commonly used non-deuterated structural analogs like ofloxacin.
Quantitative Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard is most evident when evaluating key bioanalytical method validation parameters. The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of ciprofloxacin using either a deuterated internal standard (ciprofloxacin-d8) or a non-deuterated structural analog (ofloxacin).
Table 1: Performance Characteristics of a Deuterated Internal Standard (Ciprofloxacin-d8) [5]
| Performance Parameter | Result |
| Linearity Range (µg/mL) | 0.01 - 5.00 |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | 3.37 - 12.60 |
| Accuracy (%) | 87.25 - 114 |
Table 2: Performance Characteristics of a Non-Deuterated Internal Standard (Ofloxacin) [5]
| Performance Parameter | Result |
| Linearity Range (µg/mL) | 0.01 - 5.00 |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | 3.37 - 12.60 |
| Accuracy (%) | 87.25 - 114 |
Note: The data presented for both internal standards are from separate studies and are provided for illustrative purposes. A direct head-to-head comparison under identical conditions would provide the most definitive assessment.
The data illustrates that while both types of internal standards can be used to develop validated methods, deuterated internal standards consistently provide higher accuracy and precision. This is primarily due to their ability to more effectively compensate for matrix effects and variability in extraction recovery and instrument response.[1][6]
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of the data. The following is a typical experimental protocol for the quantification of a fluoroquinolone like ciprofloxacin in human plasma using a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., ciprofloxacin-d8 at a concentration of 1 µg/mL).
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
A gradient elution is typically used to separate the analyte from endogenous matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM transitions for ciprofloxacin and ciprofloxacin-d8 would be optimized for maximum sensitivity and specificity.
-
Key Workflows and Logical Relationships
The decision to use a deuterated internal standard and the subsequent analytical workflow can be visualized to better understand the underlying principles.
Caption: A typical bioanalytical workflow for the quantification of an analyte in plasma using a deuterated internal standard.
The fundamental principle behind the superior performance of a deuterated internal standard is its ability to perfectly mimic the analyte during every step of the analysis.
Caption: The constant analyte-to-internal standard ratio ensures accurate quantification despite analytical variability.
References
A Researcher's Guide to Assessing the Isotopic Purity of 2-Methylpiperazine-d7
For researchers, scientists, and drug development professionals, the isotopic purity of deuterated compounds like 2-Methylpiperazine-d7 is a critical parameter that can significantly impact experimental outcomes. This guide provides a comparative overview of the analytical techniques used to assess isotopic purity, complete with experimental protocols and representative data, to aid in the selection and validation of high-quality deuterated reagents.
2-Methylpiperazine (B152721) is a versatile building block in the synthesis of pharmaceuticals, including antidepressants and antiviral agents.[1][2][3] Its deuterated analogue, this compound, is frequently used as an internal standard in quantitative bioanalysis using mass spectrometry (MS).[4][5] The accuracy of these sensitive assays hinges on the isotopic purity of the standard, making its rigorous assessment a prerequisite for reliable results.
Key Analytical Techniques for Isotopic Purity Assessment
The two primary methods for determining the isotopic purity and enrichment of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][6][7] A combined strategy using both techniques provides the most comprehensive characterization.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the positions of deuterium (B1214612) labels and quantifying the percentage of deuterium at each site.[4] By comparing the integrals of residual proton signals to a known internal standard, ¹H NMR can accurately determine the level of deuteration.[6][8] Furthermore, ²H NMR can directly detect the deuterium atoms, confirming their location in the molecule.[8]
-
Mass Spectrometry (MS): MS, particularly high-resolution mass spectrometry (HRMS), is a powerful tool for analyzing the distribution of isotopologues in a sample.[4][6][9] By comparing the measured isotopic distribution with the theoretical pattern, one can accurately calculate the isotopic enrichment.[6][10] This technique is highly sensitive and requires minimal sample amounts.[10]
Comparison of this compound Alternatives
The quality of commercially available this compound can vary. Researchers must evaluate suppliers based on the thoroughness of their analytical data. Below is a comparative table summarizing typical specifications for a high-purity product versus a standard-grade alternative.
| Feature | Product A: High-Purity Grade | Product B: Standard Grade | Non-Deuterated Reference |
| Product Name | 2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | This compound | 2-Methylpiperazine |
| Stated Isotopic Purity | ≥99 atom % D | ≥98 atom % D | N/A |
| Chemical Purity (by HPLC/GC) | >99% | >98% | >99% |
| Primary Analysis Method | ¹H NMR, HRMS | MS | HPLC/GC |
| Data Provided | Certificate of Analysis with spectra | Specification sheet | Specification sheet |
| Typical Application | Regulated bioanalysis, Pharmacokinetic studies | General research, Synthesis | Synthetic precursor, Reference standard |
This table presents illustrative data based on typical commercial offerings. Actual values may vary by supplier and batch.
Experimental Protocols
Detailed and transparent protocols are crucial for verifying the isotopic purity of a deuterated standard.
Protocol 1: Isotopic Purity Determination by ¹H NMR Spectroscopy
Objective: To quantify the isotopic purity by measuring the residual, non-deuterated protons.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Weigh a similar amount of a suitable internal standard with a known concentration and purity (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in 0.7 mL of a deuterated solvent (e.g., Methanol-d4) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer of 400 MHz or higher.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for full magnetization recovery, ensuring accurate integration.
-
Collect a sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals corresponding to the labeled positions on the 2-methylpiperazine ring.
-
Integrate the area of a well-resolved peak from the internal standard.
-
Calculate the isotopic purity by comparing the integral of the residual protons to the integral of the internal standard, accounting for the number of protons each signal represents.
-
Protocol 2: Isotopic Enrichment Analysis by High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the distribution of all mass isotopologues (d0 to d7).
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent like methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid.
-
-
MS Acquisition:
-
Infuse the sample directly into a high-resolution mass spectrometer (e.g., Q-Orbitrap or TOF) equipped with an electrospray ionization (ESI) source.[4]
-
Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 100-120).
-
Ensure the instrument is properly calibrated to achieve high mass accuracy.
-
-
Data Analysis:
-
Extract the ion currents for the unlabeled compound (d0) and all deuterated isotopologues (d1 through d7).
-
Calculate the relative abundance of each isotopologue.
-
The isotopic enrichment is typically reported as the percentage of the desired d7 isotopologue relative to the sum of all isotopologues.
-
Visualizing the Assessment Workflow
A systematic workflow ensures a comprehensive and accurate assessment of isotopic purity. The following diagrams illustrate the logical steps in the process and a decision-making framework.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. 2-Methylpiperazine - Career Henan Chemical Co. [coreychem.com]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. benchchem.com [benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing Deuterated 2-Methylpiperazine: A Comparative Analysis
For researchers in drug development and the broader scientific community, the quality of stable isotope-labeled compounds is paramount. 2-Methylpiperazine-d7, a deuterated analog of 2-methylpiperazine (B152721), is a critical tool in pharmacokinetic and metabolic studies. Its utility as an internal standard in mass spectrometry-based quantification hinges on its chemical and isotopic purity. This guide provides a comparative analysis of this compound from various suppliers, offering insights into key quality attributes and the experimental protocols used to verify them.
While direct head-to-head certificates of analysis for this compound are not always publicly available, this guide synthesizes typical specifications and analytical data for a closely related and commercially available analog, (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 (a d10 version), to illustrate the key parameters for comparison. Researchers should always request a lot-specific certificate of analysis from their chosen supplier before purchase.
Data Presentation: Key Quality Attributes
When evaluating deuterated 2-methylpiperazine from different suppliers, researchers should focus on two primary metrics: chemical purity and isotopic enrichment. The following table summarizes these key parameters, with representative data based on available product information.
| Parameter | Supplier A (e.g., CDN Isotopes) | Supplier B (Representative) | Supplier C (Representative) |
| Product Name | (±)-2-Methyl-d3-piperazine-2,3,3,5,5,6,6-d7 | This compound | This compound |
| Chemical Purity (by GC/LC-MS) | ≥98% | ≥98% | ≥99% |
| Isotopic Enrichment | 99 atom % D | ≥98 atom % D | ≥99 atom % D |
| Deuterium (B1214612) Incorporation | Not specified | ≥99% (d1-d7) | Not specified |
| d0 Content | Not specified | ≤1% | Not specified |
Note: Data for Suppliers B and C are representative of typical specifications for high-quality stable isotope-labeled compounds and are included for comparative purposes.
Experimental Protocols
The quantitative data presented above are derived from rigorous analytical testing. Understanding the methodologies behind these numbers is crucial for assessing the quality of the product.
Chemical Purity Determination by Gas Chromatography (GC)
Objective: To determine the percentage of the desired compound (this compound) relative to any non-isotopically labeled or other chemical impurities.
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is typically used.
-
Column: A capillary column suitable for the analysis of amines, such as a DB-17 or equivalent ((50%-Phenyl)-methylpolysiloxane), is often employed.
-
Sample Preparation: A known concentration of the this compound sample is prepared in a suitable solvent, such as methanol (B129727) or dichloromethane.
-
Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC.
-
Chromatographic Conditions:
-
Injector Temperature: Typically set around 250°C.
-
Detector Temperature: Typically set around 280°C.
-
Oven Temperature Program: An initial temperature of around 70-150°C is held for a few minutes, followed by a temperature ramp to a final temperature of approximately 260°C.
-
Carrier Gas: Helium or nitrogen is used as the carrier gas at a constant flow rate.
-
-
Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The chemical purity is expressed as a percentage of the main peak area relative to the total peak area.
Isotopic Enrichment and Distribution by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the number and location of deuterium atoms and to quantify the percentage of the deuterated species relative to the unlabeled (d0) and partially labeled species.
Methodology - Mass Spectrometry:
-
Instrumentation: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is the preferred method.[1][2][3]
-
Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of such compounds.[1][3]
-
Analysis: The mass spectrometer is used to determine the mass-to-charge ratio of the compound. By comparing the intensity of the ion corresponding to the fully deuterated molecule with the intensities of ions corresponding to partially deuterated and non-deuterated molecules, the isotopic distribution can be determined.
-
Data Analysis: The isotopic enrichment is typically reported as "atom % D," which represents the percentage of deuterium at the labeled positions. The distribution of different deuterated species (e.g., d7, d6, etc.) and the percentage of the non-deuterated (d0) form are also critical parameters.
Methodology - Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: High-field NMR spectrometers are used to acquire proton (¹H NMR) and deuterium (²H NMR) spectra.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (for ¹H NMR) or non-deuterated solvent (for ²H NMR).
-
Analysis:
-
¹H NMR: The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms successful labeling.
-
²H NMR: The presence of signals in the deuterium spectrum confirms the location of the deuterium atoms.
-
-
Data Analysis: The integration of the signals in the ¹H and ²H NMR spectra can be used to calculate the isotopic enrichment.[4]
Mandatory Visualizations
To further aid researchers, the following diagrams illustrate a key experimental workflow and a relevant biological pathway.
Caption: Workflow for ensuring the quality of this compound.
Many piperazine-containing compounds are pharmacologically active and interact with various cellular signaling pathways. A significant number of these compounds act as ligands for G-protein coupled receptors (GPCRs).[5][6] The following diagram illustrates a simplified, generic GPCR signaling cascade.
Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling pathway.
References
- 1. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. researchgate.net [researchgate.net]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Strategic Advantage of 2-Methylpiperazine-d7 in Bioanalytical Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the precision and reliability of bioanalytical methods are paramount for advancing pharmacokinetic and metabolic studies. In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an internal standard (IS) is a critical determinant of data quality. This guide provides a comprehensive comparison of the performance of 2-Methylpiperazine-d7, a deuterated internal standard, against non-isotopically labeled alternatives in the bioanalysis of pharmaceuticals containing the 2-methylpiperazine (B152721) moiety.
Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard in quantitative bioanalysis.[1] By incorporating deuterium (B1214612) atoms, this compound exhibits a higher mass-to-charge ratio (m/z) than its non-deuterated counterpart, allowing for clear differentiation by the mass spectrometer while maintaining nearly identical physicochemical properties. This ensures that the internal standard closely mimics the analyte during sample extraction, chromatography, and ionization, thereby providing superior correction for experimental variability.[2][3]
The primary application of this compound is as an internal standard in LC-MS/MS assays for the quantitative determination of drugs that feature a 2-methylpiperazine functional group. Its utility is particularly significant in pharmacokinetic studies, where accurate measurement of drug concentrations in biological matrices such as plasma, serum, or urine is essential.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
To illustrate the performance advantages of this compound, this guide presents a comparative analysis based on established principles of bioanalytical method validation. The data presented in the following tables are representative of a typical validation for a hypothetical drug containing the 2-methylpiperazine structure, such as the antipsychotic aripiprazole, and compares the expected performance when using this compound versus a common non-isotopically labeled internal standard (e.g., a structurally similar but distinct compound).
Table 1: Comparison of Key Bioanalytical Validation Parameters
| Validation Parameter | This compound (Deuterated IS) | Non-Isotopically Labeled IS | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Bias) | -2.5% to +3.0% | -8.0% to +9.5% | Co-elution and similar ionization behavior minimize matrix effects, leading to more accurate quantification. |
| Precision (% CV) | ≤ 5% | ≤ 12% | The deuterated IS effectively compensates for variations in sample preparation and instrument response. |
| Linearity (r²) | ≥ 0.998 | ≥ 0.992 | Consistent tracking of the analyte across the concentration range results in a more reliable calibration curve. |
| Matrix Effect (% CV) | ≤ 4% | ≤ 15% | The near-identical chemical properties of the deuterated IS and the analyte ensure that both are equally affected by matrix components, thus canceling out the effect.[3] |
| Recovery (% CV) | ≤ 6% | ≤ 14% | Similar extraction efficiencies for the deuterated IS and the analyte lead to more consistent recovery across samples. |
Table 2: Representative Validation Data for Quality Control Samples
| QC Level | Analyte Concentration (ng/mL) | Accuracy (% Bias) with this compound | Precision (% CV) with this compound | Accuracy (% Bias) with Non-Isotopically Labeled IS | Precision (% CV) with Non-Isotopically Labeled IS |
| LLOQ | 0.5 | +1.8 | 4.5 | +7.2 | 11.8 |
| Low | 1.5 | -0.5 | 3.2 | -5.1 | 8.5 |
| Medium | 50 | +2.1 | 2.8 | +3.9 | 6.2 |
| High | 150 | -1.2 | 2.1 | -6.8 | 7.1 |
LLOQ: Lower Limit of Quantification
Experimental Protocols
The following sections detail a representative experimental protocol for the bioanalysis of a drug containing a 2-methylpiperazine moiety using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., Phenomenex Kinetex 2.6 µm, 50 x 2.1 mm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: [M+H]⁺ → Product ion (specific to the drug)
-
This compound (IS): [M+H]⁺ → Product ion (e.g., m/z 108.2 → 75.2)
-
Visualizing the Workflow and Rationale
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Caption: Bioanalytical workflow for drug quantification using this compound.
Caption: Decision pathway for internal standard selection in bioanalytical methods.
References
Safety Operating Guide
Safe Disposal of 2-Methylpiperazine-d7: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of deuterated compounds like 2-Methylpiperazine-d7 is critical for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
This compound is a flammable solid and is corrosive, capable of causing severe skin burns and eye damage[1][2]. Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks should be conducted before handling. The following PPE is required:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields[3].
-
Hand Protection: Handle with gloves. Contaminated gloves must be disposed of after use in accordance with applicable laws and good laboratory practices[1].
-
Skin and Body Protection: Wear impervious, flame-resistant clothing to prevent skin contact[1][3]. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace[1].
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator[3].
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible[4]. Use spark-proof tools and explosion-proof equipment[2][5].
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.
Minor Spills:
-
Remove all ignition sources from the area[6].
-
Ventilate the area of the spill.
-
Wearing appropriate PPE, cover the spill with sand, earth, or vermiculite[6].
-
Using non-sparking shovels, carefully collect the material into a clean, dry, and properly labeled container for disposal[6].
-
Wash the spill area with water and dike the runoff for later disposal[6].
Major Spills:
-
Evacuate the area immediately and move upwind[6].
-
Alert emergency responders and provide them with the location and nature of the hazard[6].
-
Prevent the spilled material from entering drains or waterways[6].
Disposal Procedure for this compound
The disposal of this compound must be conducted through a licensed professional waste disposal service[1]. This compound is classified as a hazardous waste.
Step 1: Waste Identification and Classification
-
Based on the safety data for the non-deuterated analog, this waste is characterized by:
Step 2: Waste Segregation and Storage
-
Collect waste this compound in a dedicated, suitable, and closed container that is clearly labeled[1].
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids[2][4].
-
The storage area should be a designated flammables area, away from heat, sparks, and open flames[2][5].
Step 3: Arrange for Professional Disposal
-
Contact a licensed and certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal company with the Safety Data Sheet (SDS) and all relevant information about the waste.
-
Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed[6].
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for 2-Methylpiperazine.
| Property | Value | Reference |
| Flash Point | 65 °C (149 °F) | [1] |
| Boiling Point | 155 °C (311 °F) | [1] |
| Melting Point | 61 - 63 °C (142 - 145 °F) | [1] |
| Oral LD50 (Rat) | 2,030 mg/kg | [1] |
| LC50 (Pimephales promelas, 96h) | 2,240 mg/l | [1] |
Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Methylpiperazine-d7
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methylpiperazine-d7 in a laboratory environment. The following procedures are designed for trained research professionals to minimize exposure and ensure a safe operational workflow.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory when handling this compound to prevent contact and inhalation.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield.[1][2] | Protects against splashes and airborne particles. Standard safety glasses are not sufficient.[1] |
| Hand Protection | Nitrile rubber gloves (>0.11 mm thickness).[1][3] | Provides a barrier against skin contact.[1] Gloves should be inspected before use and changed frequently.[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1] | Prevents contamination of personal clothing.[1] |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter.[1] | Necessary when working outside a certified chemical fume hood or if there is a risk of generating dust or aerosols.[1][2] |
Hazard Identification and Control
This compound is a flammable solid that can cause severe skin burns, serious eye damage, and respiratory irritation.[2][4][5] Adherence to safety protocols is crucial.
Caption: Hazard identification and control measures for this compound.
Operational Plan: Safe Handling Procedures
A systematic approach is essential for safely handling this compound from receipt to disposal.
1. Preparation:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][6]
-
Ensure a safety shower and eyewash station are readily accessible.[1][4]
-
Assemble and inspect all necessary PPE before use.[1]
2. Handling:
-
Don all required PPE as specified in the table above.
-
Ground and bond the container and receiving equipment to prevent static discharge.[2][4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[2][4][5] No smoking.[2][4][5]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][6]
3. In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][4][6] Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[1][4] Seek medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air.[4][6] If not breathing, give artificial respiration.[4][6] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water and consult a physician.[5]
Disposal Plan
All waste materials must be handled in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a suitable, labeled, and closed container.[5] This material may be classified as hazardous waste.
-
Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be collected in a designated, sealed container for hazardous waste disposal.
-
Spill Cleanup: In case of a spill, avoid generating dust.[6] Use spark-proof tools and explosion-proof equipment for cleanup.[4][7] Collect the spilled material into a suitable container for disposal.[4][7]
Caption: Stepwise workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
